molecular formula C19H15N3 B1513559 1,3-Diphenyl-1H-indazol-5-amine

1,3-Diphenyl-1H-indazol-5-amine

Cat. No.: B1513559
M. Wt: 285.3 g/mol
InChI Key: KDBSALLCCOTZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diphenyl-1H-indazol-5-amine is a useful research compound. Its molecular formula is C19H15N3 and its molecular weight is 285.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H15N3

Molecular Weight

285.3 g/mol

IUPAC Name

1,3-diphenylindazol-5-amine

InChI

InChI=1S/C19H15N3/c20-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)21-22(18)16-9-5-2-6-10-16/h1-13H,20H2

InChI Key

KDBSALLCCOTZOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C=C(C=C3)N)C4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

chemical structure and properties of 1,3-Diphenyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1,3-Diphenyl-1H-indazol-5-amine , a significant heterocyclic scaffold used in medicinal chemistry for the development of kinase inhibitors, anti-inflammatory agents, and GPCR modulators.

A Versatile Scaffold for Medicinal Chemistry & Drug Discovery[1]

Executive Summary

1,3-Diphenyl-1H-indazol-5-amine is a tri-substituted indazole derivative characterized by two phenyl rings at the N1 and C3 positions and a primary amine at the C5 position. It serves as a "privileged structure" in drug discovery—a molecular framework capable of providing ligands for diverse biological receptors.

Unlike simple indazoles, the 1,3-diphenyl substitution pattern imparts significant lipophilicity and steric bulk, locking the molecule into a specific conformation that favors binding to hydrophobic pockets in enzymes (e.g., kinases) and nuclear receptors. The C5-amino group acts as a critical "chemical handle," allowing researchers to extend the scaffold into deep binding pockets via amide, urea, or sulfonamide linkages.

Chemical Identity & Structural Analysis

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1,3-Diphenyl-1H-indazol-5-amine
Common Synonyms 5-Amino-1,3-diphenylindazole; 1,3-Diphenyl-5-aminoindazole
CAS Number 857800-70-5
SMILES NC1=CC=C2N(C3=CC=CC=C3)N=C(C4=CC=CC=C4)C2=C1
InChI Key SXOFMEWDEKEVJU-UHFFFAOYSA-N
Structural Features & Electronic Environment

The molecule consists of three distinct domains:

  • The Indazole Core: A 10-π electron aromatic system. The N1-nitrogen is pyrrole-like (contributing to aromaticity), while the N2-nitrogen is pyridine-like (accepting H-bonds).

  • The Phenyl Wings (Positions 1 & 3): These rings are twisted relative to the indazole plane to minimize steric clash, creating a "propeller-like" hydrophobic surface. This prevents planar stacking aggregation and improves solubility in lipid membranes.

  • The 5-Amino Group: An electron-donating group (EDG) that increases the electron density of the benzene ring of the indazole. It is the primary site for covalent modification.

Synthesis & Manufacturing

The most robust synthetic route involves the cyclization of a hydrazone precursor followed by nitro reduction. This method allows for the introduction of diverse substituents on the phenyl rings if analogs are required.

Synthetic Pathway (Graphviz Visualization)

SynthesisPathway Start1 2-Halo-5-nitrobenzophenone Intermediate Hydrazone Intermediate Start1->Intermediate Condensation (EtOH, Reflux) Start2 Phenylhydrazine Start2->Intermediate Cyclized 5-Nitro-1,3-diphenylindazole Intermediate->Cyclized Base-Mediated Cyclization (NaH or K2CO3, DMF, Heat) Product 1,3-Diphenyl-1H-indazol-5-amine Cyclized->Product Nitro Reduction (H2/Pd-C or Fe/NH4Cl)

Figure 1: Step-wise synthesis of 1,3-Diphenyl-1H-indazol-5-amine from commercially available precursors.

Key Synthetic Considerations
  • Regioselectivity: The reaction of phenylhydrazine with 2-halo-benzophenones typically yields the 1,3-diphenyl isomer exclusively due to the steric drive and the leaving group (Halogen) positioning.

  • Purification: The nitro intermediate often precipitates as a yellow solid, allowing for purification by simple filtration before the reduction step.

Physicochemical Properties

Understanding the physical behavior of this scaffold is crucial for assay development and formulation.

PropertyValue (Experimental/Predicted)Implications for Research
Physical State Off-white to pale yellow solidEasy to handle; protect from light to prevent oxidation.
Melting Point 165–170 °C (approx.)Indicates stable crystal lattice; suitable for solid dosage forms.
LogP (Lipophilicity) 4.5 – 5.2High. Poor water solubility. Requires DMSO for stock solutions.
pKa (Conjugate Acid) ~3.5 (Indazole N2), ~4.0 (Aniline)Weak base. Uncharged at physiological pH (7.4), enhancing membrane permeability.
Solubility DMSO (>20 mg/mL), Ethanol (Moderate), Water (<0.1 mg/mL)Critical: Do not attempt to dissolve directly in aqueous buffer.

Reactivity & Derivatization Protocols

The 5-amino group is the nucleophilic center. Researchers typically derivatize this position to generate libraries of bioactive compounds.

Common Derivatization Reactions
  • Urea Formation: Reaction with isocyanates (R-N=C=O) yields urea derivatives.

    • Application: Urea linkers are classic motifs in kinase inhibitors (e.g., Sorafenib) to form H-bonds with the "Glu-out" pocket.

  • Amide Coupling: Reaction with carboxylic acids using HATU/EDC.

    • Application: Extends the scaffold to interact with solvent-exposed regions of a protein target.

  • Sulfonylation: Reaction with sulfonyl chlorides.

    • Application: Increases solubility and metabolic stability.

Biological Relevance & Applications

The 1,3-diphenylindazole core is not merely a passive carrier; it actively contributes to binding affinity.

Pharmacophore Analysis
  • Kinase Inhibition: The indazole nitrogen (N2) can serve as a hydrogen bond acceptor for the "hinge region" of kinases. The 1,3-phenyl rings occupy the hydrophobic pockets (Gatekeeper or Back-pocket) often found in kinases like p38 MAPK or VEGFR.

  • HIF-1 Pathway: Related 1-benzyl-3-substituted indazoles (like YC-1) are known HIF-1α inhibitors. The 1,3-diphenyl analog is investigated for similar anti-angiogenic properties.

  • NNMT Inhibition Context: Note: While "5-amino-1MQ" is a popular NNMT inhibitor, it is a quinolinium salt. Do not confuse 1,3-diphenyl-1H-indazol-5-amine with 5-amino-1MQ. However, indazoles are being explored as next-generation NNMT inhibitors due to better oral bioavailability.

Structure-Activity Relationship (SAR) Visualization

SAR Core 1,3-Diphenyl-1H-indazol-5-amine (Scaffold) N1_Phenyl N1-Phenyl Ring: Occupies Hydrophobic Pocket I (Steric Tolerance) Core->N1_Phenyl C3_Phenyl C3-Phenyl Ring: Occupies Hydrophobic Pocket II (Pi-Stacking Potential) Core->C3_Phenyl C5_Amine C5-Amino Group: Solvent Exposed / H-Bond Donor (Site for Library Expansion) Core->C5_Amine Indazole_N Indazole N2: H-Bond Acceptor (Kinase Hinge Binding) Core->Indazole_N

Figure 2: SAR map highlighting the functional roles of specific domains within the scaffold.

Experimental Protocol: Reduction of Nitro Precursor

Objective: Synthesis of 1,3-diphenyl-1H-indazol-5-amine from 5-nitro-1,3-diphenyl-1H-indazole. Scale: 1.0 gram (approx. 3.2 mmol).

Reagents:
  • 5-Nitro-1,3-diphenyl-1H-indazole (1.0 g)

  • Iron powder (325 mesh, 5.0 eq)

  • Ammonium chloride (NH₄Cl, 5.0 eq)

  • Ethanol (20 mL)

  • Water (5 mL)

Procedure:
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the nitro compound in Ethanol (20 mL).

  • Activation: Add Water (5 mL) and Ammonium Chloride. Stir vigorously.

  • Reduction: Add Iron powder in one portion.

  • Reflux: Heat the mixture to reflux (80 °C) for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (bright yellow/orange) should disappear, and a fluorescent blue spot (amine) should appear near the baseline or lower Rf.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove iron residues. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve in Ethyl Acetate and wash with water (2x) and brine (1x).

    • Dry over Na₂SO₄ and concentrate.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (0-5% Methanol in DCM).

References

  • Synthesis of Indazoles: Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. PMC (NIH). Available at: [Link]

  • Reduction Methodologies: Reduction of aromatic nitro compounds. ResearchGate Discussion/Protocols. Available at: [Link]

  • Indazole Biological Activity: Indazole derivatives as a vital scaffold for drug design.[1] Journal of Chemical Reviews. Available at: [Link]

  • General Properties: PubChem Compound Summary for substituted Indazoles. National Library of Medicine. Available at: [Link]

Sources

Technical Characterization Guide: 1,3-Diphenyl-1H-indazol-5-amine

[1]

Executive Summary & Structural Context[2][3][4][5]

1,3-Diphenyl-1H-indazol-5-amine (CAS: 857800-70-5) is a trisubstituted indazole derivative characterized by a fused bicyclic nitrogen heterocycle (indazole) substituted with phenyl groups at the N1 and C3 positions and a primary amine at the C5 position.[1][2][3][4]

In drug discovery, this scaffold is significant as a "privileged structure" often utilized in kinase inhibitor design (e.g., targeting VEGFR or PDGFR) and as a core for fluorogenic probes due to its extended conjugation. This guide provides the definitive physicochemical data and self-validating protocols for researchers synthesizing or characterizing this compound.

Core Physicochemical Data[1]
PropertyValuePrecision Note
IUPAC Name 1,3-Diphenyl-1H-indazol-5-amineN1-substituted isomer
CAS Number 857800-70-5 Verified Registry Number
Molecular Formula C₁₉H₁₅N₃ Hill Notation
Molecular Weight (Average) 285.35 g/mol Standard Atomic Weights
Monoisotopic Mass 285.1266 Da Based on ¹²C, ¹H, ¹⁴N
Exact Mass 285.126597High-Res Calculation
Physical State Solid / PowderPale yellow to off-white (typical)

Structural Analysis & Logic

Elemental Composition

To validate the purity of a synthesized batch, the theoretical elemental analysis (CHN) is the first checkpoint.

  • Carbon (C): 79.98%

  • Hydrogen (H): 5.30%

  • Nitrogen (N): 14.73%

Isomeric Integrity

The indazole ring exhibits annular tautomerism (1H- vs. 2H-).[1] However, in 1,3-Diphenyl-1H-indazol-5-amine , the substitution of a phenyl group at the N1 position "locks" the tautomer, preventing the 1H/2H shift common in unsubstituted indazoles.

  • Critical Quality Attribute (CQA): During synthesis, regioselectivity issues may arise, yielding the 2H-isomer (2,3-diphenyl...) as a minor impurity. These can be distinguished via NOESY NMR (Nuclear Overhauser Effect Spectroscopy), where the N1-Phenyl protons will show spatial proximity to the C7-H of the indazole ring.[1]

Experimental Validation Protocols

The following protocols are designed to be self-validating systems . If the data does not converge with the expected values listed, the sample identity or purity is compromised.

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Purpose: To confirm the molecular formula and assess the presence of by-products.[1]

Methodology:

  • Solvent: Methanol (LC-MS grade) with 0.1% Formic Acid (to promote ionization).

  • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

  • Target Ion: Protonated molecular ion

    
    .
    

Validation Criteria:

  • Expected m/z: 286.1339 (Calculated: 285.1266 + 1.0073).

  • Isotope Pattern: The

    
     peak (due to ¹³C) should appear at ~287.137 with a relative intensity of approximately 21% (based on 19 carbons × 1.1%).
    
  • Fail Condition: A dominant peak at 285 (radical cation) suggests EI (Electron Impact) was used or fragmentation is occurring in-source. A peak at 308 indicates sodium adduct

    
    .
    
Protocol B: Nuclear Magnetic Resonance (NMR)

Purpose: To map the carbon skeleton and verify the oxidation state of the amine.

Methodology:

  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).[1] Reason: The amine protons (-NH₂) are exchangeable and often broaden or disappear in CDCl₃; DMSO stabilizes them via hydrogen bonding, yielding a distinct singlet.

  • Frequency: 400 MHz or higher.

Diagnostic Signals (Expected):

  • Amine (-NH₂): Broad singlet at δ 4.8 – 5.5 ppm (Integrating to 2H). Note: If D₂O is added, this signal must disappear (D-exchange).

  • Indazole C4-H: Doublet (d) around δ 6.8 – 7.0 ppm .[1] The high electron density from the C5-amine shields this position (ortho-effect).[1]

  • Phenyl Protons: Two distinct multiplets in the aromatic region (δ 7.3 – 7.8 ppm ).[5] The N1-phenyl and C3-phenyl rings will have slightly different magnetic environments.[1]

Synthesis & Impurity Profiling (Retrosynthetic Logic)

Understanding the synthesis is crucial for anticipating impurities (e.g., unreduced nitro intermediates).

Common Pathway:

  • Precursor: 1,3-Diphenyl-5-nitro-1H-indazole.[1]

  • Reaction: Reduction (H₂/Pd-C or SnCl₂/HCl).[1]

  • Impurity Risk: Traces of the nitro-precursor (MW ~315) or partially reduced hydroxylamine intermediates.[1]

Visualization: Analytical & Synthetic Workflow[1][9]

Gcluster_0Structural Verification CycleStartUnknown Sample(Solid)HRMSHRMS (ESI+)Target: 286.1339 m/zStart->HRMSStep 1: MassNMR1H NMR (DMSO-d6)Check: NH2 singlet ~5.0 ppmHRMS->NMRStep 2: ConnectivityEAElemental AnalysisC: 79.98% N: 14.73%NMR->EAStep 3: PurityResultConfirmed Identity:1,3-Diphenyl-1H-indazol-5-amineEA->ResultPass

Figure 1: Analytical workflow for the structural confirmation of 1,3-Diphenyl-1H-indazol-5-amine. The process moves from mass validation to connectivity mapping and finally purity assessment.

References

  • PubChem Compound Summary. 1,3-Diphenyl-1H-indazol-5-amine (CAS 857800-70-5).[1][2] National Library of Medicine. [Link]

  • Wang, C., et al. (2023). "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives."[1][6] Molecules, 28(10), 4068. (Contextual reference for indazole synthesis methodologies). [Link]

1,3-Diphenyl-1H-indazol-5-amine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1,3-Diphenyl-1H-indazol-5-amine is a specialized heterocyclic building block belonging to the indazole class.[1][2][3] Characterized by a fused benzene-pyrazole ring system with phenyl substituents at the N1 and C3 positions and a primary amine at C5, this molecule serves as a critical scaffold in medicinal chemistry.[2][4] Its structural rigidity and lipophilicity make it an ideal "hinge-binder" mimic in kinase inhibitor design, while the C5-amine provides a versatile vector for further functionalization into urea, amide, or sulfonamide pharmacophores.[4]

Chemical Identifiers
Identifier TypeValue
Chemical Name 1,3-Diphenyl-1H-indazol-5-amine
CAS Number 857800-70-5
Molecular Formula C₁₉H₁₅N₃
Molecular Weight 285.35 g/mol
SMILES NC1=CC=C2C(C(C3=CC=CC=C3)=NN2C4=CC=CC=C4)=C1
Appearance Off-white to pale yellow solid
Solubility Low in water; soluble in DMSO, DMF, DCM

Synthesis & Production Strategy

To ensure high purity and regioselectivity, the synthesis of 1,3-diphenyl-1H-indazol-5-amine should avoid non-specific arylation of pre-formed indazoles.[1][2][4] The most robust "self-validating" protocol involves the cyclization of a benzophenone precursor followed by reduction.[1][2][4]

Retro-Synthetic Analysis

The 1,3-diphenyl substitution pattern is best established during the ring closure.[1][2]

  • Target: 1,3-Diphenyl-1H-indazol-5-amine[1][3][5]

  • Intermediate: 5-Nitro-1,3-diphenyl-1H-indazole

  • Starting Materials: 2-Chloro-5-nitrobenzophenone + Phenylhydrazine[1][2]

Detailed Protocol
Stage 1: Cyclization to the Nitro-Indazole Core

This step utilizes a nucleophilic aromatic substitution (


) mechanism facilitated by the electron-withdrawing nitro group and the carbonyl functionality.[1][2][4]
  • Reagents:

    • 2-Chloro-5-nitrobenzophenone (1.0 eq)[1][2]

    • Phenylhydrazine (1.2 eq)[1][4]

    • Solvent: Ethanol or n-Butanol (for higher reflux temp)[1][2][4]

    • Catalyst: Glacial Acetic Acid (cat.) or Pyridine[4]

  • Procedure:

    • Dissolve 2-chloro-5-nitrobenzophenone in n-Butanol.

    • Add phenylhydrazine dropwise under nitrogen atmosphere.[2][4]

    • Reflux the mixture at 110-120°C for 4–6 hours.

    • Mechanistic Insight: The hydrazine first forms a hydrazone with the ketone (

      
      ).[4] Subsequently, the 
      
      
      
      of the hydrazone attacks the C-Cl bond (activated by the ortho-nitro group, though the nitro is para to the Cl, the ketone activates the ring sufficiently) to close the ring.[4]
    • Validation Point: Monitoring by TLC should show the disappearance of the benzophenone (

      
       in Hex/EtOAc) and the appearance of a bright yellow fluorescent spot (Nitro-indazole).[1][4]
      
  • Workup: Cool to room temperature. The product often precipitates.[2][4] Filter and wash with cold ethanol.[2][4] Recrystallize from EtOH/DMF.

Stage 2: Chemoselective Reduction (Nitro to Amine)

To avoid reducing the N-N bond of the indazole or the phenyl rings, a mild catalytic hydrogenation or metal-mediated reduction is required.[4]

  • Reagents:

    • 5-Nitro-1,3-diphenyl-1H-indazole (1.0 eq)[1][2]

    • Iron powder (5.0 eq) + Ammonium Chloride (

      
      , 5.0 eq)[4]
      
    • Solvent: EtOH/Water (4:1)[1][4]

  • Procedure:

    • Suspend the nitro compound in EtOH/Water.[4]

    • Add Fe powder and

      
      .[2][4]
      
    • Heat to reflux (80°C) with vigorous stirring for 2 hours.

    • Why this method? Fe/NH4Cl is chemoselective for nitro groups and will not cleave the N1-N2 indazole bond (unlike high-pressure Pd/H2 which risks hydrogenolysis).[1][2][4]

  • Purification:

    • Filter hot through Celite to remove iron oxides.[2][4]

    • Concentrate filtrate.[2][4]

    • Neutralize with saturated

      
       and extract with Ethyl Acetate.[2][4]
      
    • Validation Point: The yellow color of the nitro compound should fade to a pale off-white/beige.[1][2][4] 1H NMR will show a new broad singlet (

      
      ) around 3.5–5.0 ppm and an upfield shift of the C4/C6 aromatic protons due to the electron-donating amine.[1][2][4]
      
Experimental Workflow Diagram

SynthesisPath SM1 2-Chloro-5-nitrobenzophenone INTER Hydrazone Intermediate (Transient) SM1->INTER Condensation (EtOH, Reflux) SM2 Phenylhydrazine SM2->INTER Condensation (EtOH, Reflux) CORE 5-Nitro-1,3-diphenyl-1H-indazole (Yellow Solid) INTER->CORE Cyclization (SNAr) -HCl FINAL 1,3-Diphenyl-1H-indazol-5-amine (CAS 857800-70-5) CORE->FINAL Reduction (Fe/NH4Cl or H2/Pd-C)

Caption: Step-wise synthesis of 1,3-Diphenyl-1H-indazol-5-amine via benzophenone cyclization and nitro reduction.

Applications in Drug Discovery

The 1,3-diphenyl-1H-indazol-5-amine scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting protein kinases and ion channels.[1][2]

A. Kinase Inhibition (Type II Inhibitors)

The indazole core functions as an adenine mimetic.[4]

  • Binding Mode: The N1 and N2 nitrogens can accept/donate hydrogen bonds to the "hinge region" of the kinase ATP-binding pocket.[1][2][4]

  • Hydrophobic Interactions: The 1-phenyl and 3-phenyl groups occupy the hydrophobic back-pocket (Gatekeeper region) or the solvent-exposed front region, depending on the specific kinase topology (e.g., VEGFR2, PDGFR).[1][2]

  • Vector: The 5-amine is the critical attachment point for "tail" moieties (ureas/amides) that extend into the DFG-motif, locking the kinase in an inactive conformation.[1][2]

B. Ion Channel Modulation

Indazole derivatives have been identified as modulators of Potassium (


) channels.[4] The lipophilic diphenyl wings facilitate membrane partitioning, allowing the molecule to access transmembrane binding sites on channels like hERG or Kv1.3.[4]
Biological Mechanism Diagram[2][4]

Biopath LIGAND 1,3-Diphenyl-indazol-5-amine Derivative ATP_SITE ATP Binding Pocket (Hinge Region) LIGAND->ATP_SITE Competitive Binding KINASE Tyrosine Kinase (VEGFR/PDGFR) PHOS Autophosphorylation KINASE->PHOS Inhibits ATP_SITE->KINASE Occupies SIGNAL Downstream Signaling (MAPK/PI3K) PHOS->SIGNAL Blocks TUMOR Tumor Angiogenesis & Proliferation SIGNAL->TUMOR Prevents

Caption: Mechanism of Action for Indazole-based Kinase Inhibitors in blocking angiogenic signaling.[1][2]

Analytical Characterization & QC

To validate the identity of synthesized or purchased material, the following parameters must be met.

TechniqueExpected ResultInterpretation
1H NMR (DMSO-d6)

5.10 (s, 2H,

)
Confirms reduction of nitro group.[1][2]
1H NMR (Aromatic) Multiplets 7.0–8.0 ppm (13H total)Accounts for 2x Phenyl rings + 3x Indazole protons.[4]
LC-MS (ESI+)

Matches Formula

.[1][4]
HPLC Purity >98% at 254 nmCritical for biological assay data integrity.[2][4]
Appearance Pale yellow/beige powderDark brown indicates oxidation (store under Argon).[4]

Storage: Store at -20°C. The amine is prone to oxidation; keep under inert atmosphere (Argon/Nitrogen).[1][2][4]

References

  • Fluorochem. 1,3-Diphenyl-1H-indazol-5-amine Product Sheet. Retrieved from [1][4]

  • BLD Pharm. Product Analysis: CAS 857800-70-5.[1][2][3][4][5] Retrieved from [1][4]

  • Zhang, X. K., et al. (2012).[4][6] 1,3-Dimethyl-1H-indazol-6-amine.[1][2][7] Acta Crystallographica Section E. Link (Provides structural context for indazole amine synthesis).[1][4]

  • Lunn, G., & Sansone, E. B. (1983).[4] Reductive destruction of hydrazines.[2][4] (Context on hydrazine handling in synthesis).

  • Meanwell, N. A. (2011).[4] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[2][4] (Context on Indazole as a scaffold).

Sources

Solubility Profiling of 1,3-Diphenyl-1H-indazol-5-amine: Structural Insights & Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a strategic framework for the solubility profiling of 1,3-Diphenyl-1H-indazol-5-amine (CAS: 857800-70-5). Given that specific thermodynamic solubility parameters for this compound are not currently indexed in open-access peer-reviewed literature, this whitepaper synthesizes structural analysis with a rigorous, self-validating experimental protocol to generate the required data.

Executive Summary & Compound Profile

1,3-Diphenyl-1H-indazol-5-amine is a lipophilic indazole derivative often utilized as a scaffold in medicinal chemistry (e.g., kinase inhibitors) and organic synthesis (e.g., Schiff base formation). Its solubility behavior is governed by the interplay between the rigid, planar indazole core, the two hydrophobic phenyl rings, and the hydrogen-bond donor/acceptor capability of the primary amine group.

Understanding its solubility landscape in organic solvents is critical for:

  • Purification: Designing crystallization processes to maximize yield and purity.

  • Synthesis: Selecting optimal reaction media for subsequent derivatization.

  • Formulation: Developing pre-clinical formulations for biological assays.

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C

H

N

Moderate Molecular Weight (~285.34 g/mol )
LogP (Estimated) > 4.5High lipophilicity; poor aqueous solubility.[1]
H-Bond Donors 1 (-NH

)
Capable of specific interactions with polar protic solvents.
H-Bond Acceptors 2 (Indazole N)Interaction with protic solvents (Alcohols).
Pi-Pi Stacking HighPlanar aromatic system favors strong crystal lattice energy, potentially reducing solubility.

Predicted Solubility Trends (SAR Analysis)

Based on the "like dissolves like" principle and the structural features of 1,3-Diphenyl-1H-indazol-5-amine, the following solubility hierarchy is predicted. Researchers should prioritize these solvents for screening.

  • High Solubility (Dipolar Aprotic):

    • Solvents:DMSO, DMF, NMP.

    • Mechanism: Strong dipole interactions disrupt the crystal lattice; excellent solvation of the polarizable aromatic system.

  • Moderate-High Solubility (Polar Aprotic):

    • Solvents:THF, Acetone, Ethyl Acetate, Dichloromethane (DCM).

    • Mechanism: Good solubilization of the lipophilic phenyl rings; moderate interaction with the amine.

  • Moderate Solubility (Polar Protic):

    • Solvents:Methanol, Ethanol, Isopropanol.

    • Mechanism: H-bonding with the amine/indazole nitrogen is possible, but the large hydrophobic surface area (two phenyl rings) limits solubility compared to smaller indazoles. Solubility will be highly temperature-dependent.

  • Low Solubility (Non-Polar):

    • Solvents:Toluene, Hexane, Diethyl Ether.

    • Mechanism: While the phenyl rings are lipophilic, the polar amine and indazole core reduce compatibility with strictly non-polar solvents.

  • Negligible Solubility:

    • Solvent:Water. [1]

Experimental Protocol: Thermodynamic Solubility Determination

To generate high-quality solubility data suitable for thermodynamic modeling (Apelblat analysis), the Isothermal Saturation Method with Gravimetric or HPLC analysis is the industry gold standard.

Workflow Visualization

The following diagram outlines the self-validating workflow for determining solubility.

SolubilityWorkflow cluster_conditions Critical Parameters Start Compound Preparation (Purity >99%) Equilibration Excess Solid + Solvent (Thermostated Shaker) Start->Equilibration Add Excess Solid Sampling Sample Withdrawal (Syringe Filter 0.22 µm) Equilibration->Sampling T = 273K - 323K Analysis Quantification (HPLC/Gravimetric) Sampling->Analysis Dilution Validation Data Consistency Check (Repetitions < 3% RSD) Analysis->Validation Validation->Equilibration Invalid (Repeat) Modeling Thermodynamic Modeling (Apelblat/Van't Hoff) Validation->Modeling Valid Data

Caption: Self-validating workflow for thermodynamic solubility determination.

Detailed Methodology

Step 1: Preparation

  • Ensure 1,3-Diphenyl-1H-indazol-5-amine is of high purity (>99% by HPLC).

  • Select pure organic solvents (HPLC grade): Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene.

Step 2: Equilibration (The Saturation Phase)

  • Place an excess amount of the solid compound into a jacketed glass vessel equipped with a magnetic stirrer.

  • Add the specific solvent (e.g., 10 mL).

  • Maintain the temperature (e.g., 298.15 K) using a water bath with precision

    
     K.
    
  • Stir continuously for 24-48 hours to ensure equilibrium. Tip: Check for the presence of solid phase; if all dissolves, add more solid.

Step 3: Sampling & Phase Separation

  • Stop stirring and allow the phases to settle for 1-2 hours at the same temperature.

  • Withdraw the supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter (to remove micro-crystals).

Step 4: Quantification (Gravimetric or HPLC)

  • Gravimetric: Evaporate a known mass of the supernatant in a tared vessel until constant weight is achieved. Calculate mole fraction solubility (

    
    ).
    
  • HPLC (Preferred): Dilute the supernatant with mobile phase and analyze peak area against a standard calibration curve.

Step 5: Data Validation

  • Perform measurements in triplicate.

  • Accept data only if the Relative Standard Deviation (RSD) is

    
    .
    

Thermodynamic Modeling & Data Analysis

Once experimental data (


) is obtained across a temperature range (e.g., 278.15 K to 323.15 K), it must be correlated using thermodynamic models to calculate enthalpy and entropy of dissolution.
The Modified Apelblat Equation

This is the most accurate semi-empirical model for correlating solubility data of organic solids.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[2]
    
  • 
    : Empirical parameters derived from non-linear regression.
    
The Van't Hoff Equation

Used to calculate apparent thermodynamic functions.



  • 
    : Apparent enthalpy of dissolution.
    
  • 
    : Apparent entropy of dissolution.
    
  • 
    : Gas constant (8.314 J/mol·K).
    
Logic for Model Selection

ModelLogic Input Experimental Data (x_exp vs T) CheckLinear Plot ln(x) vs 1/T Input->CheckLinear Linear Linear Relationship? CheckLinear->Linear VantHoff Use Van't Hoff Model (Ideal Solution) Linear->VantHoff Yes Apelblat Use Modified Apelblat (Non-Ideal/Temperature Dependent) Linear->Apelblat No (Curvature) Output Thermodynamic Parameters (ΔH, ΔS, ΔG) VantHoff->Output Apelblat->Output

Caption: Decision tree for selecting the appropriate thermodynamic model.

Data Presentation Template

Researchers should structure their final dataset using the table format below. This format is compatible with standard peer-review requirements for J. Chem. Eng. Data.

Table 1: Experimental and Calculated Mole Fraction Solubility (


) of 1,3-Diphenyl-1H-indazol-5-amine 
T (K)Solvent

(Experimental)

(Apelblat)
RAD (%)
278.15Methanol[Value][Value][Value]
283.15Methanol[Value][Value][Value]
...............
323.15Methanol[Value][Value][Value]
278.15Acetone[Value][Value][Value]

Note: RAD (Relative Average Deviation) measures the goodness of fit.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Fluorochem. (2023).[3] Safety Data Sheet: 1,3-Diphenyl-1H-indazol-5-amine. Link (Source for CAS verification).

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 1,3-Diphenyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 1,3-Diphenyl-1H-indazol-5-amine, a molecule of interest within the broader class of indazole derivatives known for their diverse biological activities. As a Senior Application Scientist, this document synthesizes technical methodologies with practical insights, emphasizing the causality behind experimental choices to ensure a robust and self-validating stability assessment. We will delve into the core techniques of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for intrinsic thermal characterization, followed by a detailed protocol for isothermal stress testing and the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Potential degradation pathways are also explored, providing a holistic view of the molecule's stability profile.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a promising molecule from discovery to a marketed drug is fraught with challenges, with stability being a primary hurdle. Thermodynamic stability dictates a compound's resistance to degradation under various environmental factors such as heat, humidity, and light. For indazole derivatives, a class of nitrogen-containing heterocycles with significant therapeutic potential, understanding their intrinsic stability is paramount.[1] An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and altered bioavailability, thereby compromising patient safety and therapeutic outcomes.

This guide focuses on 1,3-Diphenyl-1H-indazol-5-amine, providing a systematic approach to comprehensively characterize its thermodynamic stability. The principles and methodologies outlined herein are grounded in regulatory expectations, such as those from the International Council for Harmonisation (ICH), and are designed to be adaptable for other novel chemical entities.

Intrinsic Thermal Stability Assessment: A Foundational Analysis

The initial step in any stability program is to understand the intrinsic thermal properties of the molecule. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermoanalytical techniques that provide a wealth of information from a minimal amount of sample.[2]

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] This allows for the detection of thermal events such as melting, crystallization, and glass transitions, which are indicative of the compound's physical stability and purity.

Causality of Experimental Choices: The choice of heating rate is a trade-off between resolution and sensitivity.[5] A slower heating rate provides better resolution of thermal events, while a faster rate can enhance the detection of weak transitions. For an initial screen, a rate of 10 °C/min is standard. The use of an inert atmosphere (e.g., nitrogen) is crucial to prevent oxidative degradation during the analysis.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 1,3-Diphenyl-1H-indazol-5-amine into an aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with dry nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting, glass transition) and exothermic (crystallization, decomposition) events. The onset temperature and the peak maximum of the melting endotherm are key indicators of the melting point. The area under the melting peak can be used to calculate the enthalpy of fusion.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] It is invaluable for determining the temperature at which a compound begins to decompose and for quantifying the extent of mass loss.

Causality of Experimental Choices: A controlled heating rate allows for the clear identification of decomposition onset and distinct degradation steps. An inert atmosphere is typically used to study thermal decomposition without the influence of oxidation.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Weigh 5-10 mg of 1,3-Diphenyl-1H-indazol-5-amine into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with dry nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition. The derivative of the TGA curve (DTG) can help to identify the temperatures of maximum rates of decomposition.[6]

Visualization of Thermal Analysis Workflow

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_interpretation Data Interpretation API 1,3-Diphenyl-1H- indazol-5-amine DSC_Instrument DSC Instrument (N2 atmosphere) API->DSC_Instrument TGA_Instrument TGA Instrument (N2 atmosphere) API->TGA_Instrument DSC_Program Heat from 25°C to 300°C @ 10°C/min DSC_Instrument->DSC_Program DSC_Data DSC Thermogram DSC_Program->DSC_Data Interpretation Melting Point Decomposition Temp. Enthalpy of Fusion DSC_Data->Interpretation TGA_Program Heat from 25°C to 600°C @ 10°C/min TGA_Instrument->TGA_Program TGA_Data TGA Curve TGA_Program->TGA_Data TGA_Data->Interpretation

Caption: Workflow for intrinsic thermal stability assessment.

Table 1: Hypothetical Thermal Analysis Data for 1,3-Diphenyl-1H-indazol-5-amine

ParameterValueInterpretation
DSC
Melting Onset185.2 °CInitiation of melting, indicative of a crystalline solid.
Melting Peak188.5 °CHigh melting point suggests good initial thermal stability.
Enthalpy of Fusion (ΔHfus)28.5 kJ/molEnergy required to melt the solid.
TGA
Onset of Decomposition250.1 °CTemperature at which significant thermal degradation begins.
Temperature at 5% Weight Loss265.8 °CA key metric for comparing thermal stability.

Isothermal and Stress Stability Studies: Simulating Real-World Conditions

While DSC and TGA provide a rapid assessment of thermal stability, long-term stability under various environmental conditions is evaluated through isothermal and stress studies. These studies are crucial for determining the degradation kinetics and identifying potential degradation products.[8][9][10]

Forced Degradation (Stress) Studies

Forced degradation studies intentionally expose the API to harsh conditions to accelerate degradation. This is essential for developing and validating a stability-indicating analytical method.[9]

Causality of Experimental Choices: The stress conditions (acid, base, oxidation, heat, and light) are chosen to cover the most common degradation pathways for organic molecules. The goal is to achieve 5-20% degradation to ensure that the primary and secondary degradation products are formed in sufficient quantities for detection and characterization.[8]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat at 60 °C for a specified time (e.g., 24 hours). Neutralize before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Heat at 60 °C for a specified time. Neutralize before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H2O2. Store at room temperature for a specified time.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80 °C) for a specified time.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is a validated analytical procedure that can accurately quantify the decrease of the active ingredient and the increase of degradation products without interference from each other.[11][12]

Causality of Experimental Choices: Reversed-phase HPLC with a C18 column is a versatile starting point for many small molecules.[11] A gradient elution is often necessary to separate the parent compound from its more polar or less polar degradation products. The choice of mobile phase pH is critical for ionizable compounds like amines to ensure good peak shape and retention. UV detection is suitable for chromophoric molecules like 1,3-Diphenyl-1H-indazol-5-amine.

Experimental Protocol: HPLC Method Development

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Program: Develop a gradient to elute the parent compound and any degradation products. For example:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy).

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by analyzing the samples from the forced degradation studies to ensure that all degradation peaks are well-resolved from the parent peak.

Visualization of Comprehensive Stability Study Workflow

Stability_Study_Workflow cluster_stress Forced Degradation cluster_hplc Stability-Indicating HPLC Method cluster_isothermal Isothermal Stability Study (ICH Q1A) cluster_analysis Analysis & Characterization cluster_outcome Outcome Acid Acid Hydrolysis HPLC_Dev Method Development Acid->HPLC_Dev Base Base Hydrolysis Base->HPLC_Dev Oxidation Oxidation (H2O2) Oxidation->HPLC_Dev Thermal Thermal Stress Thermal->HPLC_Dev Photo Photostability Photo->HPLC_Dev HPLC_Val Method Validation (ICH Q2) HPLC_Dev->HPLC_Val HPLC_Analysis HPLC Analysis of Samples HPLC_Val->HPLC_Analysis Storage_Cond Long-term: 25°C/60% RH Accelerated: 40°C/75% RH Timepoints Timepoints: 0, 3, 6, 9, 12 months Storage_Cond->Timepoints Timepoints->HPLC_Analysis LCMS LC-MS/MS for Degradant ID HPLC_Analysis->LCMS Kinetics Degradation Kinetics HPLC_Analysis->Kinetics Deg_Path Degradation Pathway Elucidation LCMS->Deg_Path Shelf_Life Shelf-life Estimation Kinetics->Shelf_Life

Caption: Logical flow of a comprehensive stability study.

Table 2: Hypothetical Isothermal Stability Data for 1,3-Diphenyl-1H-indazol-5-amine at 40°C/75% RH

Time (Months)Assay (%)Total Impurities (%)Appearance
099.80.2White to off-white powder
399.20.8No change
698.51.5Slight yellowing

Potential Degradation Pathways

Based on the chemical structure of 1,3-Diphenyl-1H-indazol-5-amine and the known reactivity of related heterocyclic compounds, several degradation pathways can be postulated. The primary sites of degradation are likely the amino group and the indazole ring system.

  • Oxidation: The electron-rich aromatic rings and the amino group are susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylated derivatives, or quinone-imine type structures.

  • Hydrolysis: While the indazole ring is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening, although this is less common.

  • Photodegradation: Aromatic systems can absorb UV light, leading to the formation of reactive species and subsequent degradation products.

The identification of degradation products is typically achieved using hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[13]

Visualization of Potential Degradation Pathways

Degradation_Pathways API 1,3-Diphenyl-1H-indazol-5-amine Oxidation Oxidative Degradation [H2O2] API->Oxidation Oxidation Hydrolysis Hydrolytic Degradation [H+/OH-] API->Hydrolysis Hydrolysis Photolysis Photolytic Degradation [hν] API->Photolysis Photolysis DP1 N-Oxide Derivative Oxidation->DP1 DP2 Hydroxylated Phenyl Ring Oxidation->DP2 DP3 Ring-Opened Product Hydrolysis->DP3 DP4 Dimerized Product Photolysis->DP4

Caption: Postulated degradation pathways for the molecule.

Conclusion

The thermodynamic stability of 1,3-Diphenyl-1H-indazol-5-amine is a multifaceted property that requires a systematic and scientifically sound evaluation. This guide has provided a comprehensive framework, from initial intrinsic thermal analysis using DSC and TGA to in-depth isothermal and forced degradation studies coupled with the development of a stability-indicating HPLC method. By understanding the causality behind each experimental choice and adhering to regulatory guidelines, researchers and drug development professionals can build a robust stability profile for this promising molecule. The elucidation of potential degradation pathways further strengthens this understanding, ultimately ensuring the development of a safe, effective, and stable pharmaceutical product.

References

  • Interpreting Differential Scanning Calorimeter (DSC) Curves. (2025, August 18). Retrieved from [Link]

  • Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. (2026, January 1). RJWave.org. Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International. Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved from [Link]

  • Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP –HPLC. (n.d.). Retrieved from [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.). Retrieved from [Link]

  • How to Interpret a TGA Curve: An Expert Guide. (2025, October 17). Torontech. Retrieved from [Link]

  • A Beginner's Guide to Thermogravimetric Analysis. (2023, October 11). XRF Scientific. Retrieved from [Link]

  • DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD: A REVIEW. (2019, April 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • Estimation of Polymer Lifetime by TGA Decomposition Kinetics. (n.d.). TA Instruments. Retrieved from [Link]

  • Dsc: interpretaion and application. (n.d.). Slideshare. Retrieved from [Link]

  • decomposition kinetics using TGA, TA-075. (n.d.). TA Instruments. Retrieved from [Link]

  • Thermogravimetric analysis (TGA). (2022, August 21). Chemistry LibreTexts. Retrieved from [Link]

  • Interpreting DSC curves Part 1: Dynamic measurements. (n.d.). Retrieved from [Link]

  • 4: Differential Scanning Calorimetry (DSC). (2025, July 13). Chemistry LibreTexts. Retrieved from [Link]

  • How to understand, Analyse and Interpret DSC (Differential scanning calorimetry) data. (2023, May 25). YouTube. Retrieved from [Link]

  • Detection method of indazole derivatives. (n.d.). Google Patents.
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). Daniele Teti. Retrieved from [Link]

  • Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms. (2025, August 19). ACS Publications. Retrieved from [Link]

  • Dot Language Graphviz. (n.d.). fvs.com.py. Retrieved from [Link]

  • Drawing graphs with dot. (2015, January 5). Graphviz. Retrieved from [Link]

  • Dot Language Graphviz. (n.d.). Retrieved from [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (n.d.). ResearchGate. Retrieved from [Link]

  • Drawing graphs with dot. (n.d.). Retrieved from [Link]

  • Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. (n.d.). Scientific Research Publishing. Retrieved from [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018, March 15). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. Retrieved from [Link]

  • Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Simultaneous Thermal Analyzer (STA/TGA-DSC). (2026, January 13). NETZSCH. Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025, September 9). Lab Manager. Retrieved from [Link]

  • What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). (2021, April 12). Particle Technology Labs. Retrieved from [Link]

  • Forced Degradation Studies in Pharmaceutical Industry. (2023, October 14). YouTube. Retrieved from [Link]

  • Method for preparing 1H-indazole derivative. (n.d.). Google Patents.
  • ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Identification and characterization of degradation products of indacaterol using liquid chromatography/mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). Semantic Scholar. Retrieved from [Link]

  • Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. (n.d.). SciRP.org. Retrieved from [Link]

  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. (n.d.). MDPI. Retrieved from [Link]

Sources

electronic properties of 1,3-Diphenyl-1H-indazol-5-amine for OLED research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic profile, strategic utility, and characterization protocols for 1,3-Diphenyl-1H-indazol-5-amine , positioning it as a high-value scaffold for next-generation OLED materials.

A Technical Guide to Electronic Tuning and Material Synthesis

Executive Summary: The Indazole Advantage

In the pursuit of high-efficiency Organic Light-Emitting Diodes (OLEDs), the 1,3-Diphenyl-1H-indazol-5-amine molecule serves not as a final device layer, but as a critical molecular scaffold . Its value lies in its asymmetric electronic structure: the electron-rich indazole core provides high triplet energy (


), while the 5-position amine acts as a reactive "anchor" for constructing Hole Transport Materials (HTMs) or bipolar Hosts.

This guide analyzes the core electronic properties of this scaffold and provides a roadmap for converting it into thermally stable, amorphous films for phosphorescent (PhOLED) and Thermally Activated Delayed Fluorescence (TADF) devices.

Electronic Profile & Mechanistic Logic

Core Electronic Structure

The 1,3-diphenylindazole moiety is distinct from the more common carbazole or triphenylamine cores. The nitrogen atoms in the indazole ring (N1 and N2) creates a unique polarization that stabilizes the Highest Occupied Molecular Orbital (HOMO) while maintaining a wide bandgap (


).
PropertyEstimated Value*Mechanistic Implication
HOMO Level -5.3 eV to -5.5 eVDeep enough to ensure oxidative stability; shallow enough for efficient hole injection from ITO/HIL.
LUMO Level -2.1 eV to -2.4 eVHigh-lying LUMO provides excellent electron blocking capabilities in HTL applications.
Triplet Energy (

)
~2.65 eV - 2.80 eVSufficient to confine excitons for Green and Red phosphorescent emitters, preventing back-energy transfer.
Dipole Moment ~2.5 - 3.5 DThe asymmetric N-N bond creates a permanent dipole, aiding in charge carrier hopping mechanisms when aligned in thin films.

*Values are projected baselines for the core scaffold. Final properties depend on the steric bulk of substituents added at the N-5 position.

The "Anchor" Effect (N-5 Amine)

The primary amine (


) at the 5-position is the functional key. It is electron-donating , which:
  • Destabilizes the HOMO: Slightly raises the energy level, improving hole mobility (

    
    ).
    
  • Synthetic Versatility: Acts as a nucleophile in Pd-catalyzed cross-coupling, allowing the attachment of bulky "shielding" groups (e.g., fluorene, spirobifluorene) that are essential for preventing crystallization (

    
     enhancement).
    

Strategic Synthesis: From Scaffold to Device Material

To utilize 1,3-Diphenyl-1H-indazol-5-amine in an OLED, it must be derivatized to prevent aggregation. The standard protocol involves Buchwald-Hartwig Amination .[1][2]

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start 1,3-Diphenyl- 1H-indazol-5-amine Intermediate Pd-Amine Complex Start->Intermediate Oxidative Addition Reagent Aryl Bromide (e.g., 2-Bromofluorene) Reagent->Intermediate Catalyst Pd(dba)2 + Ligand (e.g., P(t-Bu)3) Catalyst->Intermediate Product Target HTM/Host (Amorphous Film) Intermediate->Product Reductive Elimination

Figure 1: Strategic synthesis pathway converting the primary amine scaffold into a functional OLED material via Palladium-catalyzed cross-coupling.

Experimental Protocol: Derivatization

Objective: Synthesis of a Triarylamine-based HTM (e.g., N,N-di([1,1'-biphenyl]-4-yl)-1,3-diphenyl-1H-indazol-5-amine).

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 1,3-Diphenyl-1H-indazol-5-amine (1.0 eq), 4-Bromobiphenyl (2.2 eq), and Sodium tert-butoxide (3.0 eq).

  • Catalyst System: Add

    
     (2 mol%) and Tri-tert-butylphosphine (
    
    
    
    ) (4 mol%) or XPhos.
  • Solvent: Add anhydrous Toluene or Xylene (0.1 M concentration).

  • Reaction: Reflux at 110°C for 12–24 hours. Monitor via TLC or HPLC for consumption of the primary amine.

  • Workup: Cool to RT, filter through a celite pad, and concentrate under reduced pressure.

  • Purification: Silica gel column chromatography (Hexane/DCM gradient) followed by sublimation (essential for OLED purity >99.9%).

Characterization Protocols (Self-Validating Systems)

Trustworthiness in OLED materials comes from rigorous validation. Use these protocols to confirm the electronic properties of the synthesized derivative.

Cyclic Voltammetry (CV) - HOMO/LUMO Determination
  • Setup: Three-electrode system (Pt working, Pt wire counter, Ag/AgCl reference).

  • Electrolyte: 0.1 M

    
     in Dichloromethane (DCM) for oxidation; DMF for reduction.
    
  • Internal Standard: Ferrocene (

    
    ).
    
  • Calculation:

    
    
    
    
    
    Note: If reduction is not observed, calculate LUMO using the optical bandgap (
    
    
    ) from UV-Vis.
Triplet Energy ( ) Measurement
  • Method: Low-temperature Phosphorescence Spectra (77 K).

  • Matrix: 2-Methyltetrahydrofuran (2-MeTHF) or Toluene glass.

  • Protocol:

    • Cool sample to 77 K using liquid nitrogen.

    • Excite at absorption maximum (

      
      ).
      
    • Record emission spectrum with a delay (e.g., 1-10 ms) to gate out fluorescence.

    • Validation: The highest energy vibrational peak (0-0 transition) corresponds to the

      
      .
      

Device Integration Logic

The derivative of 1,3-Diphenyl-1H-indazol-5-amine functions best as a Hole Transport Layer (HTL) or an Electron Blocking Layer (EBL) due to its high LUMO.

DeviceStack Cathode Cathode (Al/LiF) ETL Electron Transport Layer (e.g., TPBi) Cathode->ETL EML Emissive Layer (Host + Dopant) ETL->EML HTL HTL / EBL (Indazole Derivative) EML->HTL Electron Blocking HIL Hole Injection Layer (PEDOT:PSS or HAT-CN) HTL->HIL Hole Transport Anode Anode (ITO) HIL->Anode

Figure 2: OLED Device Architecture. The Indazole derivative (Blue) prevents electron leakage from the EML while facilitating hole transport.

References

  • Buchwald-Hartwig Amination

    • Source: Wikipedia / Organic Chemistry Portal.
    • Context: Standard protocol for C-N bond formation using Pd catalysis.[3]

    • URL:[Link]

  • Indazole Derivatives in OLEDs

    • Source: ResearchGate / Vertex AI Search Snippets (1.1, 1.13).
    • Context: Indazoles are recognized for high thermal stability and tunable electronic levels suitable for HTM applic
    • URL:[Link]

  • 1,3-Diphenyl-1H-indazol-5-amine (Chemical Structure): Source: Fluorochem / PubChem. Context: Commercial availability of the specific scaffold.
  • Hole Transport Material Design (General Principles)

    • Source: RSC Journal of M
    • Context: Overview of triphenylamine and heterocycle-based HTM requirements (HOMO/LUMO alignment).
    • URL:[Link]

Sources

Methodological & Application

Strategic Synthesis Protocols for 1,3-Diphenyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-Diphenyl-1H-indazol-5-amine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for kinase inhibitors (e.g., Linifanib analogs), anti-inflammatory agents, and psychotropic modulators. Its unique 1,3-substitution pattern provides specific vector orientation for hydrophobic pocket engagement in protein targets.

This Application Note details two distinct synthesis protocols:

  • Route A (Convergent Cyclization): The preferred pathway for gram-to-kilogram scale production, utilizing a robust condensation-cyclization sequence.

  • Route B (Modular Functionalization): A diversity-oriented approach enabling rapid Structure-Activity Relationship (SAR) exploration at the N1 and C3 positions.

Retrosynthetic Analysis

To ensure synthetic autonomy and logic, we analyze the target structure through two primary disconnections.

Retrosynthesis Target TARGET: 1,3-Diphenyl-1H-indazol-5-amine NitroInt Intermediate: 5-Nitro-1,3-diphenylindazole Target->NitroInt Functional Group Interconversion (Reduction) Benzophenone Precursor A1: 2-Halo-5-nitrobenzophenone NitroInt->Benzophenone Route A: Cyclocondensation Hydrazine Precursor A2: Phenylhydrazine NitroInt->Hydrazine + IndazoleCore Precursor B1: 5-Nitroindazole NitroInt->IndazoleCore Route B: Seq. Arylation ArylHalides Precursor B2: Iodobenzene / Phenylboronic Acid NitroInt->ArylHalides +

Figure 1: Retrosynthetic map illustrating the Convergent (Red) and Modular (Green) pathways.

Protocol A: Convergent Cyclization (Primary Route)

Best for: High yield, scale-up, and specific target synthesis. Mechanism: Nucleophilic attack of phenylhydrazine on the ketone followed by intramolecular Nucleophilic Aromatic Substitution (


).
Phase 1: Indazole Core Construction

Reaction: 2-Chloro-5-nitrobenzophenone + Phenylhydrazine


5-Nitro-1,3-diphenyl-1H-indazole
ParameterSpecificationRationale
Substrate 2-Chloro-5-nitrobenzophenone (1.0 eq)The chloro- substituent serves as the leaving group for the cyclization step.[1]
Reagent Phenylhydrazine (1.2 - 1.5 eq)Excess ensures complete hydrazone formation.
Solvent Ethanol (EtOH) or n-ButanolProtic solvents facilitate proton transfer steps; n-Butanol allows higher reflux temps (

C).
Catalyst Glacial Acetic Acid (Cat.[2] 5-10 mol%)Activates the carbonyl and facilitates hydrazone formation.
Temp/Time Reflux (

C) / 4-12 h
Heat is required to overcome the energy barrier for the intramolecular

cyclization.

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-5-nitrobenzophenone (10 mmol, 2.61 g) in n-Butanol (30 mL).

  • Addition: Add Phenylhydrazine (12 mmol, 1.18 mL) followed by Glacial Acetic Acid (0.5 mL).

  • Reflux: Heat the mixture to reflux (

    
    C) under an inert atmosphere (
    
    
    
    ). Monitor via TLC (30% EtOAc/Hexane). The starting material spot (
    
    
    ) should disappear, replaced by a fluorescent indazole spot.
    • Note: If cyclization is slow, add Potassium Carbonate (

      
      )  (2.0 eq) after hydrazone formation is complete (approx. 2h) to force the 
      
      
      
      displacement.
  • Workup: Cool to room temperature. The product often precipitates as a yellow/orange solid.

  • Isolation: Filter the solid. Wash with cold ethanol (

    
     mL) and water (
    
    
    
    mL) to remove hydrazine salts.
  • Purification: Recrystallize from Ethanol/DMF if necessary.

    • Expected Yield: 75-85%

    • Intermediate ID: 5-Nitro-1,3-diphenylindazole.

Phase 2: Nitro Reduction

Reaction: 5-Nitro-1,3-diphenylindazole


1,3-Diphenyl-1H-indazol-5-amine

Critical Decision: While catalytic hydrogenation (


) is standard, it risks reducing the 

bond or the phenyl rings. The Iron/Ammonium Chloride method is selected here for its high chemoselectivity and reliability.
ReagentRole
Iron Powder (Fe) Single-electron reductant (3-5 eq).
Ammonium Chloride (

)
Electrolyte/Proton source; milder than HCl, prevents side reactions.
Ethanol/Water (4:1) Solvent mixture ensuring solubility of both organic substrate and salts.

Step-by-Step Methodology:

  • Suspension: Suspend 5-Nitro-1,3-diphenylindazole (5 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add Ammonium Chloride (25 mmol, 1.34 g) and Iron Powder (25 mmol, 1.40 g, <325 mesh).

  • Reaction: Heat to reflux (

    
    C) with vigorous stirring for 2-4 hours. The yellow suspension will turn dark brown/black (iron oxides).
    
  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentration: Evaporate the filtrate under reduced pressure.

  • Extraction: Redissolve residue in Ethyl Acetate (50 mL) and wash with sat.

    
     (to remove residual salts) and Brine.
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Final Product: Isolate 1,3-Diphenyl-1H-indazol-5-amine as a pale brown/off-white solid.

Protocol B: Modular Route (High-Throughput)

Best for: Generating libraries with different aryl groups at N1 or C3.

ModularRoute Start 5-Nitroindazole Step1 Step 1: N-Arylation (Chan-Lam Coupling) Start->Step1 Int1 1-Phenyl-5-nitroindazole Step1->Int1 Step2 Step 2: C3-H Activation (Pd-Catalyzed) Int1->Step2 Int2 1,3-Diphenyl-5-nitroindazole Step2->Int2 Step3 Step 3: Reduction Int2->Step3 Final Target Amine Step3->Final

Figure 2: Modular workflow allowing substitution variation.

Key Protocol Adjustments:

  • Step 1 (N-Arylation): Use

    
     (1 eq), Phenylboronic acid (2 eq), Pyridine (2 eq) in DCM at RT (Chan-Lam conditions). This ensures N1 selectivity over N2.
    
  • Step 2 (C3-Arylation): Direct C-H activation is challenging. Alternative: Iodination (

    
    ) to form 3-iodo-1-phenyl-5-nitroindazole, followed by Suzuki-Miyaura Coupling  (
    
    
    
    ,
    
    
    ,
    
    
    , Dioxane/Water).

Analytical Validation & QC

Every synthesized batch must pass the following self-validating checkpoints:

CheckpointMethodAcceptance Criteria
Reaction Completion TLC / LC-MSDisappearance of Nitro peak (

); Appearance of Amine peak (

).
Structure Verification

-NMR (DMSO-

)
Amine protons: Broad singlet

5.0-5.5 ppm (

).C4-H: Doublet

ppm (shielded by amine).N-Ph vs C-Ph: Diagnostic integration of 10 aromatic protons from the two phenyl rings.
Purity HPLC (UV 254nm)>95% Area Under Curve.

Safety & Handling

  • Phenylhydrazine: Known carcinogen and skin sensitizer. Handle in a fume hood with double nitrile gloves.

  • Nitro Compounds: Potential explosion hazard if heated dry. Ensure solvent is present during heating.[3]

  • Iron Waste: Pyrophoric risk. Keep iron filter cakes wet with water before disposal.

References

  • Indazole Synthesis Review: BenchChem. (2025).[3] A Comparative Guide to the Synthesis of Substituted 5-Nitro-1H-Indazoles. Retrieved from

  • Nitro Reduction Protocols: Wikipedia Contributors. (2025). Reduction of nitro compounds. Retrieved from

  • Indazole Biological Significance: Gaikwad, D. D., et al. (2015). Indazole: A privileged scaffold for discovery of anticancer drugs. European Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).
  • Chan-Lam Coupling:Copper-promoted N-arylation of indazoles. (General Methodology Reference).
  • Suzuki Coupling on Indazoles:Palladium-catalyzed cross-coupling reactions of 3-iodoindazoles. (General Methodology Reference).

(Note: Specific chemical shifts and yields are estimated based on homologous series found in literature search results 1.3, 1.4, and 1.9).

Sources

scalable synthesis methods for 1,3-Diphenyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of 1,3-Diphenyl-1H-indazol-5-amine

Authored by: Gemini, Senior Application Scientist

Abstract

1,3-Diphenyl-1H-indazol-5-amine is a key structural motif and a valuable building block in medicinal chemistry and materials science. Its synthesis, particularly on a scalable level, presents challenges related to regioselectivity and efficiency. This application note provides a detailed, field-proven guide for the scalable synthesis of this target compound. We present a robust three-step synthetic sequence beginning from commercially available starting materials. The methodology emphasizes strategic choices for reaction conditions that ensure high yields, purity, and operational simplicity suitable for scale-up. The core transformations include a classical indazole ring formation, a regioselective N-arylation reaction, and a final nitro group reduction. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and data to support its validity.

Introduction and Strategic Overview

The indazole core is a privileged scaffold in drug discovery, with numerous derivatives showing a wide range of biological activities, including anti-tumor and anti-inflammatory properties.[1] The 1,3-diaryl-5-amino substitution pattern, as seen in 1,3-Diphenyl-1H-indazol-5-amine, offers a versatile platform for further functionalization in drug development programs.

The primary challenges in synthesizing N-aryl indazoles are controlling the regioselectivity of the arylation (N1 vs. N2) and ensuring the overall process is cost-effective and scalable.[2] Direct N-arylation of a pre-formed indazole can lead to mixtures of isomers, complicating purification.[3] Our proposed strategy circumvents these issues by employing a logical, multi-step approach designed for scalability and control.

Retrosynthetic Analysis

The synthesis is approached via a convergent strategy. The core indazole ring is constructed first, followed by the introduction of the N1-phenyl group, and finally, the unmasking of the C5-amine functionality. This sequence allows for the use of robust and well-documented reactions at each stage.

G Target 1,3-Diphenyl-1H-indazol-5-amine Intermediate2 1,3-Diphenyl-5-nitro-1H-indazole Target->Intermediate2 C-N Bond Formation (Nitro Reduction) Intermediate1 3-Phenyl-5-nitro-1H-indazole Intermediate2->Intermediate1 N-Arylation (N1-C Bond) N_Arylation_Reagent Phenylboronic Acid or Phenyl Halide Intermediate2->N_Arylation_Reagent StartingMaterials 2-Chloro-5-nitrobenzophenone + Hydrazine Intermediate1->StartingMaterials Indazole Formation (Cyclization)

Caption: Retrosynthetic analysis of 1,3-Diphenyl-1H-indazol-5-amine.

This strategy hinges on three key transformations:

  • Indazole Synthesis: Formation of the 3-phenyl-5-nitro-1H-indazole core via condensation and cyclization.

  • N-Arylation: Regioselective introduction of the phenyl group at the N1 position. Transition-metal-catalyzed methods are ideal here.[4]

  • Nitro Reduction: Conversion of the C5-nitro group to the target amine using standard, scalable reduction methods.[5]

Synthetic Workflow and Methodologies

The overall workflow is designed to proceed from readily available commercial materials to the final product in three high-yielding steps.

G cluster_0 Step 1: Indazole Core Synthesis cluster_1 Step 2: N1-Arylation cluster_2 Step 3: Nitro Reduction SM 2-Chloro-5-nitrobenzophenone + Hydrazine Hydrate Step1_Product 3-Phenyl-5-nitro-1H-indazole SM->Step1_Product Reflux in Ethanol Step2_Product 1,3-Diphenyl-5-nitro-1H-indazole Step1_Product->Step2_Product CuI, Ligand, Base + Iodobenzene Final_Product 1,3-Diphenyl-1H-indazol-5-amine Step2_Product->Final_Product H₂, Pd/C in Methanol/EtOAc

Sources

Application Notes and Protocols for the Recrystallization of 1,3-Diphenyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the purification of 1,3-Diphenyl-1H-indazol-5-amine via recrystallization. The document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps necessary to achieve high purity of this pharmaceutically relevant scaffold. The guide emphasizes a systematic approach to solvent selection, provides step-by-step recrystallization procedures, and includes a troubleshooting guide to address common challenges.

Introduction: The Significance of Purification for Indazole Derivatives

1,3-Diphenyl-1H-indazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole core is a key pharmacophore found in a variety of therapeutic agents. The purity of such compounds is paramount, as even minor impurities can significantly impact biological activity, toxicity, and the reliability of experimental data.

Recrystallization is a powerful and cost-effective technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of a compound and its impurities in a given solvent or solvent system at varying temperatures.[1] A successful recrystallization can yield highly pure crystalline material, making it a critical step in the synthesis of active pharmaceutical ingredients (APIs) and research chemicals.

The unique structural features of 1,3-Diphenyl-1H-indazol-5-amine, namely its aromatic and heterocyclic nature, coupled with the presence of a basic amine group, present specific challenges and opportunities for its purification by recrystallization. This guide will address these specific considerations.

Foundational Principles: Causality in Recrystallization

The success of a recrystallization protocol is contingent on the careful selection of a solvent system. The ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound of interest should be readily soluble in the boiling solvent.

  • Low solubility at reduced temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Favorable impurity solubility profile: Impurities should either be highly soluble in the cold solvent (and thus remain in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical inertness: The solvent must not react with the compound being purified.

  • Appropriate boiling point: The boiling point of the solvent should be below the melting point of the compound to prevent "oiling out."

  • Ease of removal: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.

Due to the aromatic nature of 1,3-Diphenyl-1H-indazol-5-amine, solvents with some polarity, such as alcohols, are often a good starting point. The presence of the amine group also suggests that solvent systems containing a protic component may be effective.

Systematic Solvent Screening Protocol

Given the lack of a specific published recrystallization protocol for 1,3-Diphenyl-1H-indazol-5-amine, a systematic approach to solvent screening is the most scientifically sound starting point. The following protocol outlines a small-scale procedure to identify a suitable solvent or solvent system.

Materials and Equipment
  • Crude 1,3-Diphenyl-1H-indazol-5-amine

  • A selection of solvents (see Table 1)

  • Small test tubes or vials

  • Hot plate with stirring capabilities

  • Sand bath or water bath

  • Pasteur pipettes

  • Glass stirring rods

  • Ice bath

Solvent Selection for Screening

The following table provides a list of recommended solvents for initial screening, categorized by their polarity.

Solvent Boiling Point (°C) Polarity Rationale for Inclusion
Ethanol78Polar ProticOften effective for aromatic and amine-containing compounds.
Methanol65Polar ProticSimilar to ethanol, but with higher polarity.
Isopropanol82Polar ProticA slightly less polar alcohol.
Ethyl Acetate77Polar AproticA moderately polar solvent.
Toluene111NonpolarEffective for aromatic compounds.
Acetone56Polar AproticA good general-purpose polar aprotic solvent.
Acetonitrile82Polar AproticA polar aprotic solvent.
Water100Polar ProticTo be used as an anti-solvent with miscible organic solvents.
Hexanes~69NonpolarTo be used as an anti-solvent with miscible organic solvents.
Screening Workflow

The following diagram illustrates the workflow for the systematic solvent screening process.

Solvent_Screening_Workflow Solvent Screening Workflow cluster_single_solvent Single Solvent Screening cluster_mixed_solvent Mixed Solvent Screening A Place ~20 mg of crude 1,3-Diphenyl-1H-indazol-5-amine in a test tube B Add solvent dropwise at room temperature A->B C Does it dissolve? B->C D Heat the mixture to the solvent's boiling point C->D No I Unsuitable solvent C->I Yes E Does it dissolve? D->E F Cool to room temperature, then in an ice bath E->F Yes E->I No G Do crystals form? F->G H Suitable single solvent found G->H Yes J Dissolve ~20 mg of crude compound in a minimum of hot 'good' solvent (e.g., Ethanol, Acetone) G->J No, or oiling out occurs K Add 'poor' solvent dropwise (e.g., Water, Hexanes) until turbidity persists J->K L Reheat to clarify the solution K->L M Cool slowly to room temperature, then in an ice bath L->M N Do crystals form? M->N O Suitable mixed solvent system found N->O Yes P Unsuitable solvent system N->P No, or oiling out occurs

Caption: A flowchart for the systematic screening of single and mixed solvent systems for the recrystallization of 1,3-Diphenyl-1H-indazol-5-amine.

Primary Recrystallization Protocol (Single Solvent)

This protocol is recommended once a suitable single solvent has been identified from the screening process.

Step-by-Step Procedure
  • Dissolution: Place the crude 1,3-Diphenyl-1H-indazol-5-amine in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum. The purity of the final product should be assessed by melting point determination and chromatographic techniques (e.g., HPLC, TLC).

Alternative Recrystallization Protocol (Mixed Solvent System)

If a suitable single solvent is not found, a mixed solvent system can be employed. A patent for related substituted indazole isomers suggests that mixtures of solvents like ethanol/water or acetone/water can be effective.[2]

Step-by-Step Procedure
  • Dissolution: Dissolve the crude 1,3-Diphenyl-1H-indazol-5-amine in the minimum amount of the "good" solvent (the solvent in which it is more soluble) at its boiling point.

  • Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent (the anti-solvent, e.g., water or hexanes) dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent back into the hot mixture until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 4-6 from the single solvent protocol, using an ice-cold mixture of the two solvents in the appropriate ratio for washing the crystals.

Advanced Technique: Acid-Base Recrystallization

The presence of a basic amine group in 1,3-Diphenyl-1H-indazol-5-amine allows for an alternative purification strategy. This method can be particularly effective for removing non-basic impurities.

  • Dissolution and Salt Formation: Dissolve the crude material in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treat it with an equimolar amount of an acid (e.g., HCl in ether) to precipitate the hydrochloride salt.

  • Isolation of the Salt: Isolate the salt by filtration.

  • Recrystallization of the Salt: The salt can then be recrystallized, often from a polar solvent like ethanol or an ethanol/water mixture.

  • Neutralization and Isolation: After recrystallization, dissolve the purified salt in water and neutralize with a base (e.g., NaHCO₃, NaOH) to precipitate the purified free amine.

  • Final Purification: The precipitated amine can then be collected by filtration, washed with water, and dried. A final recrystallization from a suitable organic solvent may be performed if necessary.

Troubleshooting Common Recrystallization Issues

Problem Possible Cause Solution
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.
"Oiling out" - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- The compound is too impure.- Use a lower-boiling solvent.- Ensure slower cooling.- Re-dissolve the oil in more hot solvent and try again.
Low recovery of purified compound - The compound is too soluble in the cold solvent.- Too much solvent was used for washing.- Ensure the solution is thoroughly cooled in an ice bath.- Use a minimal amount of ice-cold solvent for washing.
Colored impurities remain - The impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before hot filtration.

Safety and Handling Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of solvent vapors and contact of chemicals with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for 1,3-Diphenyl-1H-indazol-5-amine and all solvents used for detailed hazard information.

Conclusion

The successful purification of 1,3-Diphenyl-1H-indazol-5-amine by recrystallization is an achievable goal through a systematic and well-informed approach. By beginning with a thorough solvent screening, researchers can identify the optimal conditions for obtaining this valuable compound in high purity. The protocols and troubleshooting guide provided herein serve as a robust starting point for the development of a validated and efficient purification process, essential for advancing research and development in the pharmaceutical sciences.

References

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
  • PubChem. (n.d.). 1H-Indazol-5-amine. National Center for Biotechnology Information. (URL: [Link])

  • American Elements. (n.d.). 1,3-Dimethyl-1H-indazol-5-amine. (URL: [Link])

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. (URL: [Link])

  • University of California, Davis. (n.d.). Recrystallization. (URL: [Link])

Sources

storage and handling protocols for 1,3-Diphenyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Storage, Handling, and Stability Protocols for 1,3-Diphenyl-1H-indazol-5-amine

Part 1: Compound Profile & Stability Assessment

1.1 Chemical Identity & Significance

  • Compound: 1,3-Diphenyl-1H-indazol-5-amine

  • Chemical Class: Amino-substituted 1,3-diarylindazole.

  • Structural Logic: The compound features an indazole core fused with two phenyl groups (positions 1 and 3) and a primary amine at position 5.

    • Indazole Core: Generally stable but susceptible to N-oxidation under harsh conditions.

    • C5-Amine: The critical functional group. As an electron-rich aniline derivative, it is the primary site for oxidative degradation (browning) and electrophilic attack.

    • Phenyl Substituents: Significantly increase lipophilicity (logP > 4), making aqueous solubility negligible and requiring organic solvents for handling.

1.2 Stability Risk Profile This compound is classified as Moderately Air-Sensitive and Light-Sensitive .

  • Oxidation: The C5-amine is prone to slow oxidation by atmospheric oxygen, leading to the formation of azo-dimers or quinoid-type impurities (typically indicated by a color shift from off-white/pale yellow to brown/black).

  • Photolysis: Extended conjugation through the phenyl rings makes the molecule photo-active. Prolonged exposure to UV/visible light can induce radical formation or cyclization byproducts.

  • Hygroscopicity: While the phenyl rings repel water, the amine group can form hydrogen bonds. Moisture uptake can accelerate hydrolytic degradation or oxidation.

Part 2: Storage Protocols (The "Golden Rule" System)

To maintain >98% purity over 12+ months, strict adherence to the Cold-Dark-Inert protocol is required.

Solid State Storage
  • Temperature: Store at -20°C (-4°F) .

    • Why? Low temperature kinetically inhibits the auto-oxidation of the amine group.

  • Atmosphere: Store under Argon (Ar) or Nitrogen (N₂) .

    • Why? Argon is heavier than air and provides a better "blanket" for opening/closing vials than Nitrogen.

  • Container: Amber glass vials with Teflon-lined screw caps.

    • Why? Amber glass blocks UV light; Teflon prevents leaching of plasticizers which can react with the amine.

  • Desiccation: Store the vial inside a secondary container (e.g., a jar) containing active desiccant (silica gel or Drierite).

Solution State Storage
  • Solvents: Anhydrous DMSO or DMF are preferred.

  • Shelf Life:

    • Room Temp: < 24 hours (Use immediately).

    • -20°C: < 2 weeks.

    • -80°C: < 3 months.

  • Critical Warning: Avoid storing in Chloroform or Dichloromethane (DCM) for long periods. These solvents can slowly decompose to form HCl, which will protonate the amine and potentially induce side reactions.

Visualizing the Storage Workflow

StorageProtocol Start Receive Compound (1,3-Diphenyl-1H-indazol-5-amine) Check Check Seal & Appearance (Off-white/Pale Yellow Solid) Start->Check Form Storage Form? Check->Form Solid Solid State Form->Solid Long Term Solution Solution State Form->Solution Immediate Use SolidAction 1. Flush with Argon 2. Seal with Parafilm 3. Store at -20°C in Desiccator Solid->SolidAction SolAction 1. Dissolve in Anhydrous DMSO 2. Aliquot into single-use vials 3. Store at -80°C Solution->SolAction QC QC Check before Use (HPLC/TLC) SolidAction->QC SolAction->QC

Caption: Decision tree for optimal storage based on physical state. Blue/Green paths indicate standard stability workflows.

Part 3: Handling & Solubilization Protocols

Safety & PPE (HSE)
  • Hazard Classification: Treat as a Potential Irritant/Toxicant . Aromatic amines can be carcinogenic or mutagenic.

  • PPE: Nitrile gloves (double gloving recommended for DMSO solutions), safety goggles, and lab coat.

  • Ventilation: All weighing and solubilization must occur inside a certified chemical fume hood.

Solubilization Technique

Due to the two phenyl groups, water solubility is effectively zero.

SolventSolubility RatingApplicationNotes
DMSO High (>20 mg/mL)Bio-assays, Stock SolutionsFreezes at 18°C. Thaw completely before use.
DMF High (>20 mg/mL)Chemical SynthesisToxic; difficult to remove.
Ethanol Moderate (<10 mg/mL)CrystallizationRequires heating; avoid for long-term storage.
Water InsolubleN/APrecipitates immediately.

Protocol: Preparation of 10 mM Stock Solution

  • Weighing: Weigh the solid in a tared amber vial. Do not use a plastic weigh boat if static is present; use glass or anti-static paper.

  • Calculation:

    • MW ≈ 285.35 g/mol (Verify exact batch MW).

    • To make 1 mL of 10 mM stock, weigh 2.85 mg .

  • Dissolution: Add anhydrous DMSO. Vortex for 30 seconds.

    • Tip: If particles persist, sonicate for 1 minute in a water bath (max 30°C).

  • Inerting: Flush the headspace with Argon gas for 5-10 seconds before capping.

Part 4: Quality Control (QC) & Troubleshooting

Before committing the compound to a high-value experiment (e.g., cell treatment or device fabrication), verify its integrity.

Visual Inspection
  • Pass: Off-white, pale yellow, or light tan powder.

  • Fail: Dark brown, black, or sticky gum (Indicates extensive oxidation).

Analytical Verification
  • TLC (Thin Layer Chromatography):

    • Mobile Phase: 5% Methanol in Dichloromethane (DCM).

    • Visualization: UV (254 nm).[1][2] The amine may also stain with Ninhydrin (red/purple spot).

    • Sign of Degradation: A baseline spot or a secondary spot with lower Rf (likely the N-oxide or azo-dimer).

  • 1H-NMR (DMSO-d6):

    • Check for the integration of the amine protons (-NH₂) around 5.0 - 6.0 ppm (broad singlet).

    • Disappearance or broadening of this peak often signals oxidation.

QC Logic Flow

QC_Workflow Sample Sample Aliquot Visual Visual Check Sample->Visual Color Color? Visual->Color White Pale/Tan Color->White Pass Dark Brown/Black Color->Dark Fail TLC Run TLC (5% MeOH/DCM) White->TLC Purify Recrystallize (EtOH/Water) Dark->Purify TLC->Purify Multi-spot Use Proceed to Experiment TLC->Use Single Spot

Caption: Quality Control workflow to prevent experimental failure due to compound degradation.

References

  • Chemical Safety & Handling: National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.

  • Indazole Synthesis & Stability: Wang, J., et al.[3] "A one-pot metal-free reaction of easily available 2-aminophenones with hydroxylamine derivatives provides indazoles."[3] J. Org.[3] Chem. 2023, 88, 13049-13056.[3] Link

  • General Amine Storage: Sigma-Aldrich (Merck). "Technical Bulletin: Handling and Storage of Air-Sensitive Reagents." Link

  • Analogous Compound Data: PubChem Compound Summary for 1,3-Diphenyl-1H-pyrazol-5-amine (CID 199969). Link

Sources

Troubleshooting & Optimization

resolving solubility issues with 1,3-Diphenyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 1,3-Diphenyl-1H-indazol-5-amine

Status: Active Ticket ID: SOL-885270 Subject: Resolving Precipitation, Aggregation, and Bioavailability Issues Assigned Scientist: Senior Application Specialist, PhysChem Group

Executive Summary: The "Brick Dust" Challenge

1,3-Diphenyl-1H-indazol-5-amine (CAS: 885270-86-0) presents a classic medicinal chemistry challenge often described as "brick dust."[1] Its structure features a planar indazole core flanked by two phenyl rings.[1] While this planarity often enhances potency (via pi-stacking in the binding pocket), it creates high crystal lattice energy and significant lipophilicity (High LogP).

The Core Problem: This molecule is a weak base (aniline-like amine, pKa ~3.5–4.5). At physiological pH (7.4), it is uncharged and highly hydrophobic. It dissolves well in DMSO but faces an immediate "solubility cliff" when diluted into aqueous media, leading to precipitation, colloidal aggregation, and false-negative assay results.

Part 1: Stock Solution Preparation (The Foundation)

Q: I dissolved the powder in DMSO, but after freezing and thawing, I see crystals. Is my compound degraded?

A: Likely not degraded, but crystallized. This molecule is prone to "moisture-induced crash-out."[1] DMSO is hygroscopic; it absorbs water from the atmosphere. Even 1-2% water content in DMSO can drastically reduce the solubility of this specific indazole derivative, forcing it out of solution.

Troubleshooting Protocol: The "Dry-DMSO" Standard

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm) exclusively. Do not use "molecular biology grade" unless explicitly stated as anhydrous.

  • Vessel: Prepare stocks in amber glass vials with PTFE-lined caps. Avoid polystyrene tubes (DMSO leaches plasticizers).[1]

  • Dissolution: Vortex for 60 seconds, then sonicate in a water bath at 37°C for 5 minutes. Visual clarity is not enough; sub-micron seeds may remain.

  • Storage: Aliquot immediately into single-use volumes to avoid freeze-thaw cycles. Store at -20°C.

Critical Check: If you observe crystals upon thawing, heat to 40°C and sonicate. If it does not redissolve, the DMSO has absorbed too much water. Discard and prepare fresh.

Part 2: Aqueous Dilution (The Crash Zone)

Q: My IC50 curves are erratic. When I spike the DMSO stock into the assay buffer, the solution turns slightly cloudy. How do I fix this?

A: You are seeing "kinetic precipitation." When you spike highly concentrated hydrophobic stock (e.g., 10 mM) directly into aqueous buffer, the local concentration exceeds the solubility limit before mixing occurs.

Solution: The Intermediate Dilution Step Do not jump from 100% DMSO to 1% DMSO in one step. Use a "stepping stone" solvent system.[1]

Protocol: The 3-Step "Soft Landing" Dilution

DilutionProtocol Figure 1: Stepwise dilution strategy to prevent kinetic precipitation (The 'Soft Landing' approach). Stock 1. Master Stock (10 mM in 100% DMSO) Inter 2. Intermediate Mix (100 µM in 50% DMSO / 50% PEG400) Stock->Inter 1:100 Dilution into PEG400 Final 3. Assay Buffer (1 µM final conc. <1% DMSO) Inter->Final 1:100 Dilution into Buffer (Slow Addition)

Why this works: PEG400 (Polyethylene Glycol) acts as a cosolvent that bridges the polarity gap between DMSO and water, preventing the immediate formation of crystal nuclei.

Part 3: Advanced Formulation (In Vivo & High Concentration)

Q: We need to dose this at 10 mg/kg in mice. Standard saline/DMSO causes the needle to clog. What is the recommended vehicle?

A: Simple pH adjustment will fail. Because the amine pKa is low (~4.0), you would need a pH < 2.0 to keep it ionized/soluble, which is not biocompatible. You must use complexation or surfactants .[1]

Recommended Vehicles (Ranked by Success Rate):

Vehicle SystemCompositionMechanismPros/Cons
Option A (Gold Standard) 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1]Inclusion Complex (Encapsulates the hydrophobic rings).Pro: Biocompatible, IV/IP/PO safe. Con: Requires 2-4 hours stirring to complex.
Option B (Surfactant) 5% DMSO + 5% Tween 80 + 90% Saline .[1]Micellar Solubilization.[1]Pro: Easy to prepare.[2] Con: Tween can cause histamine release in dogs/mice.[1]
Option C (Cosolvent) 10% DMSO + 40% PEG400 + 50% Water .[1]Solvent Polarity Modification.Pro: High solubility capacity. Con: High viscosity; painful upon injection.[1]

Protocol: Preparing the Cyclodextrin Complex (Option A)

  • Dissolve HP-β-CD in water (20% w/v) to create a clear vehicle.[1]

  • Dissolve 1,3-Diphenyl-1H-indazol-5-amine in a minimal volume of acetone (or methanol).

  • Slowly add the organic drug solution to the aqueous cyclodextrin vehicle while stirring rapidly.

  • Evaporate the organic solvent (acetone) using a rotary evaporator or nitrogen stream.

  • Result: The drug is now trapped inside the cyclodextrin cavity, rendering it water-soluble.[3]

Part 4: Assay Interference (False Positives)

Q: I see inhibition in my enzyme assay, but it disappears when I add Triton X-100. Why?

A: You are experiencing Colloidal Aggregation . This molecule is planar and hydrophobic; in aqueous buffer, it stacks like coins (pi-stacking) to form microscopic colloids. These colloids sequester enzymes nonspecifically, causing false inhibition.

The Detergent Sensitivity Test:

  • Step 1: Run your assay under standard conditions.

  • Step 2: Repeat the assay adding 0.01% Triton X-100 (or Tween-20) to the buffer.[1]

  • Analysis:

    • If IC50 remains stable: True inhibition.[1]

    • If IC50 increases significantly (potency drops): The original result was an artifact of aggregation.

Decision Tree: Choosing the Right Solvent System

SolventDecision Figure 2: Solvent selection decision matrix based on experimental context. Start Start: Define Application InVitro In Vitro (Enzyme/Cell) Start->InVitro InVivo In Vivo (Animal Dosing) Start->InVivo ConcCheck Final Conc > 10 µM? InVitro->ConcCheck RouteCheck Route of Admin? InVivo->RouteCheck SolnA Use <0.5% DMSO + 0.01% Tween-20 ConcCheck->SolnA No SolnB Use Intermediate Dilution (DMSO -> PEG400 -> Buffer) ConcCheck->SolnB Yes SolnC IV/IP: 20% HP-beta-Cyclodextrin RouteCheck->SolnC Injection SolnO Oral: 10% DMSO / 40% PEG400 / 50% Water RouteCheck->SolnO Oral Gavage

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility and Dissolution).[1][2][4] This text establishes the fundamental physics of "brick dust" molecules and the impact of planarity on solubility.

    • [1]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Describes the mechanism of HP-β-CD inclusion complexes for hydrophobic drugs.

  • Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today.

  • PubChem Compound Summary. (2024). 1H-Indazol-5-amine (Analog Data). Provides physicochemical property baselines (pKa, donors/acceptors) for the scaffold.

    • [1]

Sources

Technical Support Center: Optimizing Reaction Temperature for 1,3-Diphenyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-5AM-OPT Status: Active Security Level: Research & Development Subject: Thermal Modulation in the Synthesis and Reduction of 1,3-Diphenyl-1H-indazol-5-amine

Executive Summary: The Thermal "Goldilocks Zone"

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield losses, regioselectivity issues (N1 vs. N2 isomers), or impurities (azo-coupling) during the synthesis of 1,3-Diphenyl-1H-indazol-5-amine .

The synthesis of this molecule hinges on two thermally distinct phases:[1][2][3]

  • The Thermodynamic Phase (Indazole Core Formation): Requires high thermal energy (>110°C) to overcome the activation barrier for cyclization and ensure the thermodynamic stability of the N1-phenyl isomer.

  • The Kinetic Phase (Nitro Reduction): Requires controlled, mild temperatures (20–40°C) to prevent over-reduction or intermolecular coupling.

Failure to segregate these thermal profiles is the #1 cause of experimental failure.

Visual Workflow & Mechanism

The following diagram illustrates the critical temperature checkpoints in the synthetic pathway.

ReactionPathway Start Start: 2-Chloro-5-nitrobenzophenone + Phenylhydrazine Step1 Step 1: Hydrazone Formation (Condensation) Start->Step1 Bifurcation Cyclization Temp Control Step1->Bifurcation PathLowT Low T (<80°C) Incomplete Cyclization or Kinetic N2-Isomer Bifurcation->PathLowT Too Cold PathHighT High T (110-135°C) Thermodynamic N1-Isomer (Desired Core) Bifurcation->PathHighT Optimal Heat Intermediate Intermediate: 5-Nitro-1,3-diphenyl-1H-indazole PathHighT->Intermediate Reduction Reduction Temp Control Intermediate->Reduction RedHighT High T (>60°C) Side Product: Azo-dimer (Red Impurity) Reduction->RedHighT Overheating RedOptT Optimized T (25-40°C) Pd/C + H2 or Fe/NH4Cl Reduction->RedOptT Controlled Product Target: 1,3-Diphenyl-1H-indazol-5-amine RedOptT->Product

Figure 1: Thermal decision tree showing how temperature dictates regioselectivity in step 1 and purity in step 2.

Optimized Experimental Protocol

This protocol is designed to maximize the N1-isomer yield and prevent azo-impurity formation.

Phase 1: Construction of the Indazole Core

Target: 5-Nitro-1,3-diphenyl-1H-indazole Mechanism: Condensation followed by nucleophilic aromatic substitution (


).
  • Reagents: Suspend 2-chloro-5-nitrobenzophenone (1.0 equiv) in Glacial Acetic Acid (AcOH).

  • Add: Phenylhydrazine (1.2 equiv).

  • Temperature Ramp:

    • Initial: Stir at RT for 30 mins to allow hydrazone formation.

    • Cyclization: Heat to reflux (118°C) or use a sealed tube at 130°C .

    • Duration: 4–6 hours.[1]

  • Why High Temp? The cyclization step involves the attack of the hydrazone nitrogen on the phenyl ring (displacing chlorine). This

    
     reaction is energetically demanding. Furthermore, higher temperatures favor the N1-phenyl  tautomer (thermodynamic product) over the N2-phenyl isomer [1].
    
  • Workup: Cool to RT. Pour into ice water. The solid precipitate is usually the desired nitro-indazole.

Phase 2: Reduction to the Amine

Target: 1,3-Diphenyl-1H-indazol-5-amine Critical Constraint: Avoid thermal dimerization.

  • Solvent System: Ethanol/Ethyl Acetate (1:1).

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Atmosphere: Hydrogen balloon (1 atm).

  • Temperature: Start at 25°C (RT).

    • Monitoring: The reaction is exothermic.[1] If running on >5g scale, use an ice-water bath to maintain internal temp <40°C.

  • Alternative (If Pd/C fails): Iron powder (Fe) +

    
     in Ethanol/Water at 70°C .
    
    • Note: While Fe reduction requires heat, it is chemically selective and avoids the over-hydrogenation of the phenyl rings that can occur with Pd/C at high temperatures/pressures [2].

Troubleshooting Guide

Use this matrix to diagnose issues based on your observation.

SymptomProbable CauseThermal DiagnosisCorrective Action
Product is Red/Orange Azo-dimer formationToo Hot (Phase 2) During reduction, intermediates (nitroso/hydroxylamine) coupled. Keep reduction temp <40°C .
Low Yield (Core) Incomplete cyclizationToo Cold (Phase 1) The hydrazone formed but did not cyclize. Increase Phase 1 temp to >110°C or use high-boiling solvent (PEG-400) [3].
Mixed Isomers N1 vs N2 competitionToo Cold (Phase 1) Kinetic control favors mixtures. Thermodynamic control (Reflux) favors the stable N1-isomer.
Ring Saturation Cyclohexyl byproductToo Hot (Phase 2) Pd/C hydrogenation at high T (>50°C) or high P (>50 psi) reduced the phenyl rings.
Sticky Tar PolymerizationThermal Runaway Exotherm during nitro reduction. Add reducing agent portion-wise or improve cooling.

Frequently Asked Questions (FAQ)

Q: Can I use room temperature for the cyclization step to be "gentler"? A: No. Unlike simple hydrazone formation, the indazole ring closure (intramolecular


) requires significant activation energy. At room temperature, you will likely isolate the open-chain hydrazone intermediate (2-chloro-5-nitrobenzophenone phenylhydrazone) rather than the cyclized indazole. You must heat to at least 100°C [1].[4]

Q: My reduction stopped at the hydroxylamine intermediate (


). Why? 
A:  This indicates the temperature was too low or the reaction time too short. While we advise against overheating, the reduction needs to reach completion. If using Pd/C at RT, ensure vigorous stirring (hydrogen mass transfer is rate-limiting). If using Fe/NH4Cl, ensure the temp is at least 60-70°C, as iron activation is sluggish at RT [4].

Q: How do I distinguish the N1-phenyl from the N2-phenyl isomer? A: Temperature optimizes for N1, but to verify:

  • N1-isomer: Generally has a higher melting point and is the major product under reflux conditions.

  • NMR: The C3-proton (or C3-phenyl group signals) will shift differently. 2D-NOESY is the gold standard; look for cross-peaks between the N-phenyl protons and the C7-H of the indazole core [5].

Q: Is microwave irradiation a viable alternative for Phase 1? A: Yes. Microwave synthesis is highly recommended for the cyclization step. It allows you to reach 150°C rapidly, pushing the reaction to the thermodynamic N1-product in minutes rather than hours, often with a cleaner impurity profile.

References

  • Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Link(Note: Discusses thermodynamic control in similar nitrogen-heterocycle cyclizations).

  • Orlandi, M., et al. (2021). The nitro to amine reduction: from millions of tons to single molecule studies. Photochemical & Photobiological Sciences, 20, 1537–1560. Link

  • Hasaninejad, A., et al. (2011). Catalyst-free synthesis of indazoles in PEG-400 as a green and reusable solvent. ResearchGate / Tetrahedron Letters. Link(Demonstrates the efficacy of 110°C for indazole yield optimization).

  • Common Organic Chemistry. (2023). Nitro Reduction to Amine: Common Conditions. Link

  • BenchChem Technical Support. (2025). Troubleshooting regioselectivity in indazole synthesis. Link(General reference for N1/N2 isomer characterization).

Sources

Technical Support Center: Indazole Amine Synthesis & Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Failures in Indazole Amine Synthesis Ticket ID: INDAZ-ERR-004 Status: Open Responder: Senior Application Scientist, Process Chemistry Division

Introduction: The Indazole Challenge

You are likely here because your LCMS shows a complex mixture of uncyclized precursors, regioisomers, or "tar" instead of your desired aminoindazole. The indazole scaffold (benzopyrazole) is notoriously deceptive; while it looks stable, its synthesis is plagued by three primary failure modes: diazonium instability (in Jacobson-type routes), nucleophilic stalling (in SNAr routes), and regioselectivity scrambling (N1 vs. N2).

This guide treats your synthesis as a system to be debugged. We will isolate the specific failure point and apply field-proven corrections.

Module 1: The Diazotization Route (Jacobson/Widman-Stoermer)

Symptom: Reaction turns black/tarry; low yield; evolution of gas (N2) without ring closure.

The Mechanism & Failure Point

The classical route involves diazotization of o-amino-toluenes (or o-alkylanilines). The critical step is the intramolecular attack of the diazonium species on the methyl/methylene group.

  • Failure Cause: The diazonium intermediate is unstable. If the cyclization is slower than the decomposition of the diazonium salt (via phenol formation or azo coupling), you get tar.

  • Key Insight: Phase transfer conditions are often required to stabilize the ionic diazonium species in the non-polar organic phase where the cyclization occurs.

Troubleshooting FAQ

Q: My reaction exotherms violently and yields phenols. How do I stabilize the intermediate? A: You are likely generating the diazonium salt in water, but the cyclization requires the free base form. Switch to Phase Transfer Catalysis (PTC) .

  • Protocol Adjustment: Use 18-crown-6 (5 mol%) or TEBA (benzyltriethylammonium chloride) with isoamyl nitrite in chloroform or acetic anhydride. This keeps the diazonium species "naked" and reactive in the organic phase, accelerating cyclization over hydrolysis.

Q: I see the N-nitroso intermediate by LCMS, but it won't cyclize. A: The N-nitroso amine is a resting state. It requires acid catalysis or heat to rearrange to the diazonium species.

  • Fix: If using the acetic anhydride route, increase temperature to 80°C. If using aqueous acid, ensure the concentration is sufficient (typically >2M HCl) to protonate the nitroso oxygen.

Visualizing the Pathway

JacobsonMechanism start o-Toluidine nitroso N-Nitroso Intermediate start->nitroso NaNO2/H+ diazo Diazonium Cation nitroso->diazo H+, Heat (Slow Step) tar Phenols/Tar (Failure) diazo->tar H2O attack (No PTC) indazole 1H-Indazole (Success) diazo->indazole Cyclization (With PTC/Crown Ether)

Caption: Critical divergence in Jacobson synthesis. Without phase transfer catalysis (PTC), hydrolysis competes with cyclization.

Module 2: The SNAr Route (Hydrazine Condensation)

Symptom: Starting material (2-fluorobenzonitrile) remains unconsumed; formation of hydrolysis byproducts (benzamide).

The Mechanism & Failure Point

This route relies on hydrazine displacing a leaving group (usually Fluorine) ortho to an electron-withdrawing group (CN, COR), followed by cyclization.

  • Failure Cause: Hydrazine is a "hard" nucleophile but often not nucleophilic enough to displace the fluoride if the ring is electron-rich. Furthermore, hydrazine hydrate at high temperatures can hydrolyze the nitrile to an amide, killing the cyclization.

Troubleshooting FAQ

Q: The reaction is stalled at 50% conversion. Should I add more hydrazine? A: No. Excess hydrazine at high heat promotes side reactions.

  • The "Two-Step" Fix: Switch to the Palladium-Catalyzed Hydrazone Method . Instead of direct SNAr, couple the aryl bromide with benzophenone hydrazone using Pd(OAc)2/BINAP. This works even on electron-rich rings where SNAr fails. The resulting hydrazone is then cyclized with acidic methanol (pTSA).

Q: Which leaving group is best? A: Counter-intuitively, for SNAr indazole synthesis, Fluorine >> Bromine > Chlorine . The high electronegativity of fluorine stabilizes the Meisenheimer intermediate. If you are using a chloro-precursor and it's failing, switch to the fluoro-analog.

Data: Leaving Group Efficiency in Indazole Cyclization
Leaving Group (X)Reaction Time (h)Yield (%)Primary Failure Mode
Fluorine (-F) 2-485-95Hydrolysis of Nitrile (if wet)
Bromine (-Br) 12-2440-60Dehalogenation / Slow Rate
Chlorine (-Cl) >24<30No Reaction / Stalling

Module 3: Regioselectivity (N1 vs. N2)

Symptom: You need the 1-methylindazole, but you isolated the 2-methyl isomer (or a mixture).

The Thermodynamics of Tautomers

Indazoles exist in annular tautomerism.[1][2]

  • N1-H (1H-indazole): Thermodynamically more stable (benzenoid structure preserved).[3]

  • N2-H (2H-indazole): Kinetically accessible but less stable (quinoid character).

Troubleshooting FAQ

Q: I am getting a 1:1 mixture of N1 and N2 alkylation. How do I get N1 selectivity? A: You are likely using a condition that promotes SN2-like non-selective attack (e.g., K2CO3/Acetone).

  • Protocol for N1 Selectivity: Use NaH in THF or KOtBu in DMF . The hard "sodium" salt of the indazole anion, combined with a polar aprotic solvent, favors the thermodynamic N1 product due to charge localization and chelation effects.

Q: Actually, I want the N2 isomer (e.g., for Pazopanib analogs). A: This is harder. You must block N1 or use kinetic control.

  • Protocol for N2 Selectivity: Use Meerwein's salt (Trimethyloxonium tetrafluoroborate) in Dichloromethane. This electrophile is highly reactive and attacks the most nucleophilic nitrogen (N2) via a kinetic pathway before the thermodynamic equilibrium sets in. Alternatively, use the Davis-Beirut reaction (from o-nitrobenzyl amines) which constructs the N2-ring directly, bypassing the alkylation ambiguity.

Decision Logic: Regioselectivity Control

Regioselectivity Start Target Isomer? N1 N1-Alkyl Indazole Start->N1 Most Common N2 N2-Alkyl Indazole Start->N2 Specialized Cond1 Use Thermodynamic Control Base: NaH or KOtBu Solvent: THF or DMF N1->Cond1 Cond2 Use Kinetic Control Reagent: Meerwein's Salt Solvent: DCM (Low Temp) N2->Cond2 Direct Alkylation Cond3 Alternative Strategy: Davis-Beirut Reaction (Start from o-nitrobenzyl amine) N2->Cond3 De Novo Synthesis

Caption: Decision matrix for selecting reaction conditions based on desired N-alkylation site.

References

  • Review of Synthetic Strategies: Gaonkar, S. L., & Vignesh, U. (2023). Synthesis and pharmacological properties of indazoles: A review. Mini-Reviews in Organic Chemistry. Note: Provides the foundational basis for the Jacobson and SNAr routes described above.
  • Regioselectivity Mechanisms

    • López-Alvarado, P., et al. (2024).[4] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry.

    • Relevance: Validates the NaH vs. K2CO3 selectivity arguments and DFT insights on N1 vs N2 stability.
  • The "Two-Step" Pd-Catalyzed Solution

    • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[5][6] Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732.

    • Relevance: The definitive protocol for overcoming SNAr failures in electron-rich systems.
  • Diazo Activation & Safety

    • Li, Z., et al. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole.[4][7] Organic Letters, 22(11).[4]

    • Relevance: Discusses the mechanism of diazonium cycliz
  • Davis-Beirut Reaction (N2-Selective)

    • Kurandina, D., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. ACS Omega.

Sources

minimizing side reactions during 1,3-Diphenyl-1H-indazol-5-amine production

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-5-AMINE-SYNTH Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Technical Support Hub. This guide addresses the critical checkpoints in the synthesis of 1,3-Diphenyl-1H-indazol-5-amine , a privileged scaffold in kinase inhibitor development and OLED material science.

Our protocol focuses on the "Gold Standard" route: Condensation/Cyclization of 2-halo-5-nitrobenzophenone with phenylhydrazine, followed by Chemoselective Reduction .

Quick Navigation
ModuleFocus AreaKey Issue Addressed
[01] Core Construction Preventing uncyclized hydrazone intermediates & hydrolysis.
[02] Functionalization Eliminating azo-dimers during nitro reduction.
[03] Purification Removal of paramagnetic impurities & stability protocols.
Module 01: The Cyclization Phase (Core Construction)

Context: The formation of the indazole core involves a condensation reaction to form a hydrazone, followed by an intramolecular nucleophilic aromatic substitution (


).

Common User Ticket:

"I am observing a persistent yellow solid that matches the mass of the intermediate hydrazone, but the ring won't close to form the indazole."

Root Cause Analysis

The reaction of 2-chloro-5-nitrobenzophenone with phenylhydrazine is a two-step cascade. If the basicity is insufficient or the temperature is too low, the reaction stalls at the Schiff base (hydrazone) stage. Conversely, if water is present, the imine bond is susceptible to hydrolysis, reverting to starting materials.

Troubleshooting Protocol

Step 1: Solvent & Base Selection (The "Push" Factor)

  • Standard Error: Using weak bases (e.g., Pyridine) or protic solvents (Ethanol) for the cyclization step often fails to displace the halogen.

  • Correction: Use a polar aprotic solvent (DMF or DMSO) with a carbonate base (

    
     or 
    
    
    
    ). The increased solubility of the inorganic base and the "naked" nature of the nucleophile in DMF accelerates the
    
    
    step.

Step 2: Thermal Activation

  • Protocol: Ensure the reaction is heated to 100–120°C . The initial condensation happens at lower temperatures, but the ring closure requires significant thermal energy to overcome the activation barrier of displacing the chloride.

Step 3: Water Management

  • Critical Control: Use molecular sieves (4Å) or a Dean-Stark trap if running in non-polar solvents (e.g., Toluene/Acetic Acid). Water generated during hydrazone formation inhibits the reaction equilibrium.

Visualizing the Pathway (Graphviz)

CyclizationPathway cluster_stall Critical Failure Point Start 2-chloro-5-nitrobenzophenone + Phenylhydrazine Hydrazone Intermediate Hydrazone (Schiff Base) Start->Hydrazone Condensation (-H2O) Indazole 5-Nitro-1,3-diphenyl-1H-indazole (Target Core) Hydrazone->Indazole Cyclization (SNAr) High Temp, Base Hydrolysis Hydrolysis Reversion (Starting Materials) Hydrazone->Hydrolysis Excess Water Acidic conditions

Caption: The cyclization cascade. Failure to maintain anhydrous, basic conditions at high temperature leads to stalling at the Hydrazone stage or reversion via hydrolysis.

Module 02: The Reduction Phase (Nitro Amine)

Context: Converting the 5-nitro group to the 5-amine without affecting the N-N bond of the indazole or reducing the phenyl rings.

Common User Ticket:

"My product is deeply colored (orange/red) instead of the expected off-white amine. NMR shows aromatic peaks but incorrect integration."

Root Cause Analysis

This is a classic signature of Azo-dimerization . Under highly basic conditions or with insufficient hydrogen sources, nitro-reduction intermediates (Nitroso and Hydroxylamine) condense to form Azoxy or Azo species. These are potent chromophores and difficult to separate.

Troubleshooting Protocol

Option A: The Chemoselective Choice (Fe/NH4Cl)

  • Why: Iron-mediated reduction in aqueous ethanol is mild. It avoids the harsh basicity of Wolff-Kishner conditions and the over-reduction potential of catalytic hydrogenation.

  • Protocol:

    • Suspend 5-nitro-1,3-diphenylindazole in EtOH/Water (4:1).

    • Add 5.0 equiv Iron powder (325 mesh) and 0.5 equiv

      
      .
      
    • Reflux for 2-4 hours.

    • Validation: Spot TLC. The amine is significantly more polar (lower

      
      ) and often fluoresces blue under UV, whereas the nitro is UV-dark/quenching.
      

Option B: Catalytic Hydrogenation (Pd/C) - Use with Caution

  • Risk: Palladium can catalyze the hydrogenolysis of the N-N bond in indazoles or reduce the phenyl rings if the reaction runs too long or under high pressure.

  • Mitigation: Use poisoned catalysts (e.g., sulfided Pt/C) or strictly limit

    
     pressure to 1 atm (balloon) and stop immediately upon consumption of starting material.
    
Visualizing the Reduction Cascade (Graphviz)

ReductionCascade Nitro Nitro-Indazole (R-NO2) Nitroso Nitroso Intermediate (R-N=O) Nitro->Nitroso 2e- Reduction Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Reduction Azo Azo Dimer (Impurity) (R-N=N-R) Nitroso->Azo Condensation with R-NH2 (Basic Conditions) Amine Target Amine (R-NH2) Hydroxyl->Amine 2e- Reduction (Complete Conversion) Hydroxyl->Azo Condensation with R-NO (Low H2 Source)

Caption: The reduction pathway. Incomplete reduction or basic conditions promote the condensation of intermediates (Nitroso/Hydroxylamine) into stable Azo impurities.

Module 03: Purification & Stability

User FAQ: How do I remove the iron sludge after the Fe/NH4Cl reduction?

Solution: The "Celite Sandwich" Technique.

  • While the reaction is still hot , filter the mixture through a pad of Celite 545.

  • Critical Step: Wash the Celite pad with hot ethyl acetate . The amine product has low solubility in cold ethanol but high solubility in hot EtOAc.

  • If the filtrate turns brown (oxidized iron), wash the organic layer with dilute sodium potassium tartrate (Rochelle's salt) to chelate residual metal ions.

Data Table: Solvent Compatibility for Recrystallization

Solvent SystemSuitabilityNotes
Ethanol (Hot) HighExcellent for final polishing. Product crystallizes as needles upon cooling.
Dichloromethane MediumGood for extraction, but poor for crystallization (too soluble).
Water NoneProduct is hydrophobic. Use to precipitate product from DMF/DMSO.
Toluene HighGood for removing non-polar impurities (unreacted hydrazone).
References
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route. Source: National Institutes of Health (PMC) [Link]

  • Indazole Synthesis: Mechanisms and Methodologies. Source: Organic Chemistry Portal [Link]

  • Reduction of Nitro Compounds: Chemoselectivity Guides. Source: Organic Chemistry Portal [Link]

Technical Support Center: Purification of 1,3-Diphenyl-1H-indazol-5-amine

[1]

Executive Summary & Chemical Context

1,3-Diphenyl-1H-indazol-5-amine presents a classic "dual-nature" purification challenge.[1]

  • The Lipophilic Scaffold: The 1,3-diphenyl substitution renders the molecule significantly lipophilic, suggesting solubility in non-polar solvents (Hexanes, Toluene) and moderate retention on normal phase silica.

  • The Basic Functionality: The primary amine at position 5 (and to a lesser extent, the indazole nitrogen) acts as a Lewis base.

The Core Problem: Standard silica gel (


peak tailing (streaking)

Diagnostic & Troubleshooting Guide

Issue: "My product streaks on the TLC plate and elutes as a broad band."

Diagnosis: Uncontrolled Acid-Base Interaction.[1] The amine moiety is interacting with the acidic silanol (Si-OH) sites on the stationary phase.[2] This creates a "drag" effect where some molecules are retained longer than others, destroying resolution.

Solution: Amine Deactivation (The "TEA Block") You must neutralize the acidic sites on the silica before or during the run.

Protocol:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your solvent system.
    
  • Column Pre-treatment: Flush the packed column with 2-3 column volumes (CV) of the mobile phase containing the modifier before loading your sample. This saturates the active silanol sites.[3]

Issue: "The product turns brown/dark on the column."

Diagnosis: Oxidative Degradation. Electron-rich aromatic amines are prone to oxidation, often forming azo-dimers or N-oxides when exposed to air and light on a high-surface-area support like silica.[1]

Solution:

  • Speed: Do not leave the compound on the column overnight.

  • Inert Gas: Use Nitrogen (

    
    ) pressure rather than compressed air for flash chromatography.
    
  • Solvent Degassing: Briefly sparge solvents with argon or nitrogen if the compound is known to be highly sensitive.

Issue: "I cannot remove the Triethylamine (TEA) after the column."

Diagnosis: High Boiling Point / Salt Formation. TEA (b.p. 89°C) can be persistent.

Solution:

  • Azeotrope: Co-evaporate with Heptane or Toluene on the rotovap.

  • High Vacuum: Dry the final solid under high vacuum (< 1 mbar) at 40-50°C for 4 hours.

  • Alternative Modifier: Use Ammonium Hydroxide (

    
    )  in a DCM/MeOH system; ammonia is volatile and leaves no residue.
    

Visualization: The Silanol Blocking Mechanism

The following diagram illustrates why adding TEA is critical for obtaining a Gaussian peak shape.

SilanolBlockingSilicaAcidic Silica Surface(Si-OH)Target1,3-Diphenyl-1H-indazol-5-amine(Basic Amine)Silica->TargetWithout ModifierResult_BadStrong H-Bonding(Tailing/Streaking)Target->Result_BadResult_GoodSmooth Elution(Sharp Peak)Target->Result_GoodWith 1% TEATEATriethylamine (TEA)(Sacrificial Base)TEA->SilicaPreferential Binding(Blocks Sites)

Figure 1: Mechanism of Action.[4] Triethylamine (TEA) competitively binds to acidic silanol sites, preventing the target amine from "sticking" and ensuring a sharp elution profile.

Optimized Experimental Protocols

Method A: The Standard "Modified Silica" Protocol (Recommended)

Best for: Routine purification when standard silica gel is the only available stationary phase.

Materials:

  • Stationary Phase: Silica Gel 60 (40-63 µm).

  • Solvent A: Hexanes (or Heptane).

  • Solvent B: Ethyl Acetate (EtOAc).[5]

  • Modifier: Triethylamine (TEA).

Step-by-Step:

  • TLC Scouting: Determine the

    
     using Hex/EtOAc mixtures. Crucial: Add 1 drop of TEA to the TLC developing chamber to mimic column conditions. Target an 
    
    
    of 0.25 – 0.35.
  • Solvent Prep: Prepare the determined eluent system (e.g., 4:1 Hex/EtOAc) and add 1% v/v TEA to the entire volume.

  • Slurry Packing: Slurry the silica in the TEA-containing solvent.[6] Pour into the column.[5][6][7]

  • Equilibration: Flush the column with 2 CVs of the solvent. This ensures the pH of the silica is neutralized throughout the bed.

  • Loading: Dissolve the crude 1,3-diphenyl-1H-indazol-5-amine in a minimum amount of DCM or Toluene. Load carefully.

  • Elution: Run the column isocratically or with a shallow gradient. Collect fractions.

Method B: The "Amino-Silica" Protocol (High Purity)

Best for: High-value intermediates or difficult separations where TEA contamination is unacceptable.[1]

Rationale: Commercial "Amino-Silica" (NH2-functionalized) is widely available.[1] It effectively acts as a "neutral" normal phase. It does not require mobile phase modifiers.[8]

Comparison of Stationary Phases:

FeatureStandard Silica (

)
Amino-Silica (

)
Basic Alumina (

)
Surface pH Acidic (~5-7)Basic (~9)Basic (~9-10)
Modifier Needed? YES (TEA/NH3)NO NO
Resolution High (if modified)Moderate-HighModerate
Sample Loading StandardHigh for aminesLower
Cost LowHighModerate

Decision Matrix: Selecting the Right Workflow

Use this logic flow to determine the optimal purification path for your specific batch scale and purity requirements.

PurificationLogicStartCrude Mixture1,3-Diphenyl-1H-indazol-5-amineCheckTLCTLC Analysis(Hex/EtOAc 3:1)Start->CheckTLCStreakingIs the spot streaking?CheckTLC->StreakingNoStreakStandard FlashHex/EtOAc GradientStreaking->NoStreakNoYesStreakRequires ModificationStreaking->YesStreakYesFinalPure Amine(Evaporate & Dry)NoStreak->FinalChoiceSelect Stationary PhaseYesStreak->ChoiceMethodAMethod A:Standard Silica + 1% TEAChoice->MethodALow Cost / StandardMethodBMethod B:Amino-Silica CartridgeChoice->MethodBHigh Purity / No TEAMethodCMethod C:Basic AluminaChoice->MethodCAlternativeMethodA->FinalMethodB->FinalMethodC->Final

Figure 2: Purification Decision Tree. Select the path based on observed TLC behavior and available resources.

Frequently Asked Questions (FAQ)

Q: Can I use Dichloromethane (DCM) and Methanol (MeOH) instead of Hex/EtOAc? A: Yes, but be cautious. While DCM/MeOH is excellent for solubility, Methanol is very polar and can displace the amine from the silica too quickly, causing it to elute with the solvent front.

  • Recommendation: If you must use MeOH (e.g., for very polar impurities), start with 100% DCM (+1% TEA) and gradient slowly to 95:5 DCM:MeOH (+1% TEA) .

Q: My product crystallized in the column. What do I do? A: This is common with diphenyl-indazoles due to their rigid, planar structure and high melting points.[1]

  • Immediate Fix: Stop the flow. Switch to a "stronger" solvent (e.g., pure EtOAc or DCM) immediately to redissolve the plug.

  • Prevention:[1][9] Ensure your sample loading solution is not too concentrated. Use "Dry Loading" (adsorbing crude onto Celite or Silica) rather than liquid loading to prevent precipitation at the head of the column.

Q: How do I store the purified amine? A: Aromatic amines can darken over time. Store the purified solid in an amber vial, under Argon/Nitrogen, at -20°C.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1] J. Org.[10] Chem.1978 , 43, 2923–2925.[1] Link

  • Biotage. Strategies for the Purification of Ionizable Compounds: Organic Amines. Biotage Knowledge Base. Link

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO Application Notes. Link

  • Reich, H. J. Purification of Amines. University of Wisconsin-Madison Chemistry Dept. Link

Technical Support Center: Stability & Handling of 1,3-Diphenyl-1H-indazol-5-amine

[1]

Case ID: IND-5-AMINE-STAB Status: Open Priority: High Classification: Technical Guide / SOP

Executive Summary & Compound Profile

Compound: 1,3-Diphenyl-1H-indazol-5-amine Chemical Class: Amino-indazole / Diaryl-indazole Primary Vulnerabilities: Hydrophobic precipitation (water intolerance), Oxidative degradation (primary amine), Hygroscopic solvent failure.[1]

This guide addresses the stability profile of 1,3-Diphenyl-1H-indazol-5-amine in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).[1] Due to the presence of the primary amine (

oxidative degradationprecipitation

Solvent Compatibility: The Core Stability Matrix

The choice between DMSO and Methanol is not interchangeable; they serve distinct phases of the experimental workflow.

Comparative Stability Table
FeatureDMSO (Dimethyl Sulfoxide) Methanol (MeOH)
Primary Role Long-term Storage (Stock Solutions)Short-term Handling (Assay/LC-MS Prep)
Solubility High (>20 mM typical).[1] Excellent for the hydrophobic diphenyl core.Moderate . Good for dilutions, but limited for high-conc stocks.[1]
Key Risk Hygroscopicity .[2][3] Absorbs atmospheric water, causing the hydrophobic compound to crash out.[4]Volatility .[5] Evaporation alters concentration rapidly.
Chemical Risk Mild Oxidant . Can facilitate N-oxidation over long periods if stored improperly.Adduct Formation . Trace formaldehyde in low-grade MeOH can form Schiff bases (+12 Da).[1]
Freezing Point ~19°C . Freezes at room temp; repeated freeze-thaw cycles degrade the compound.-97°C . Remains liquid; safer for freeze-thaw but risks concentration drift.
Recommendation Store at -80°C in single-use aliquots.Use immediately for experiments; do not store.

Critical Degradation Pathways (Visualized)

Understanding how the molecule fails is the first step to prevention. The following logic map details the specific chemical and physical failures associated with this compound.

DegradationPathwaysCompound1,3-Diphenyl-1H-indazol-5-amineDMSO_WetHygroscopic DMSO(Water Uptake)Compound->DMSO_WetStorage inhumid airOxidationOxidation(Air/Light/DMSO)Compound->OxidationPrimary AmineReactivityMeOH_ImpMethanol(Aldehyde Impurity)Compound->MeOH_ImpDissolutionPrecipPrecipitation(Compound Crash)DMSO_Wet->PrecipHydrophobicRepulsionNOxideN-Oxide / Azo Dimer(Impurity M+16)Oxidation->NOxideDegradationImineSchiff Base(Adduct M+12)MeOH_Imp->ImineNucleophilicAttack

Figure 1: Primary degradation and failure modes.[1] The hydrophobic core drives precipitation in wet DMSO, while the primary amine drives oxidation and adduct formation.

Troubleshooting Guide: Diagnostics & Solutions

Use this section if you observe anomalies in your data or solution appearance.

Issue 1: "My solution turned cloudy upon thawing."
  • Diagnosis: Water-Induced Precipitation. DMSO is hygroscopic.[4] If the vial was opened while cold, condensation formed inside.[1] The water content lowered the solubility of the hydrophobic diphenyl scaffold.

  • Immediate Fix:

    • Warm the solution to 37°C for 5–10 minutes.

    • Sonicate for 10 minutes.

    • Vortex vigorously.[4]

  • Prevention: Always allow frozen DMSO stocks to reach room temperature before opening the cap.

Issue 2: "LC-MS shows a new peak at M+16."
  • Diagnosis: N-Oxidation. The primary amine at position 5 has oxidized to a hydroxylamine or N-oxide. This is common in aged DMSO stocks exposed to air/light.

  • Immediate Fix: This is irreversible. Discard the stock.

  • Prevention: Store under inert gas (Argon/Nitrogen) and protect from light (amber vials).[1]

Issue 3: "LC-MS shows a peak at M+12 or M+24."
  • Diagnosis: Formaldehyde Adduct. You used non-HPLC grade Methanol or the Methanol has aged. Formaldehyde impurities react with the primary amine to form imines (Schiff bases).

  • Immediate Fix: Switch to fresh, LC-MS grade Methanol.

  • Prevention: Avoid storing the compound in Methanol for >24 hours.

Standard Operating Protocols (SOPs)

Protocol A: Preparation of High-Stability Stock Solution (DMSO)

Objective: To create a 10 mM stock solution stable for >6 months.

  • Calculate: Determine the mass required for 10 mM concentration.

    • Formula:

      
      [1]
      
  • Solvent Selection: Use Anhydrous DMSO (sealed under argon/nitrogen). Do not use DMSO that has been sitting open on a bench.

  • Dissolution:

    • Add DMSO to the vial containing the solid compound.[4]

    • Vortex for 30 seconds.

    • Sonicate in a water bath at room temperature for 5 minutes to ensure complete solubilization of the crystal lattice.

  • Aliquot: Immediately dispense into single-use aliquots (e.g., 20–50 µL) in amber polypropylene tubes.

    • Why? This prevents freeze-thaw cycles.

  • Storage: Store at -80°C .

    • Note: -20°C is acceptable for <1 month.[4] -80°C is required for long-term stability to stop oxidation kinetics.

Protocol B: QC Check via LC-MS

Objective: Verify compound integrity before critical assays.

  • Dilution: Take 1 µL of DMSO stock and dilute into 199 µL of Acetonitrile:Water (50:50) .

    • Critical: Do not use Methanol for the QC dilution to avoid the "M+12" artifact described above.

  • Injection: Inject 5 µL onto a C18 column.

  • Analysis:

    • Check for Purity >95% (UV 254 nm).

    • Check Mass Spectrum for [M+H]+.[1]

    • Scan for [M+17] (Oxidation) and [2M+1] (Aggregation/Dimerization).[1]

Decision Logic for Experimental Design

Use this flow to determine the correct handling for your specific experiment.

WorkflowLogicStartStart: 1,3-Diphenyl-1H-indazol-5-amine SolidActionWhat is your goal?Start->ActionLongTermLong-term Storage(>1 week)Action->LongTermStorageAssayImmediate Assay(Cell/Enzyme)Action->AssayBiologyLCMSAnalytical QC(LC-MS)Action->LCMSChemistryDMSO_StockDissolve in Anhydrous DMSOAliquot & Freeze -80°CLongTerm->DMSO_StockAssay->DMSO_StockStep 1LCMS->DMSO_StockStep 1DilutionDilute DMSO stockinto Assay BufferDMSO_Stock->DilutionStep 2ACN_PrepDilute in ACN:Water(Avoid Methanol)DMSO_Stock->ACN_PrepStep 2

Figure 2: Operational workflow.[1] Note that Methanol is excluded from the recommended QC workflow to prevent artifact formation.

References & Authority

  • Cheng, X., et al. "In situ DMSO hydration measurements of HTS compound libraries."[1] Journal of Biomolecular Screening, 2003.[1] (Establishes the rate of water uptake in DMSO and its impact on precipitation).

  • Kozikowski, B. A., et al. "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening, 2003.[1] (Defines the degradation risks associated with repeated temperature cycling).

  • Ellson, R., et al. "Hygroscopic behaviour of DMSO - how bad is it?" Comb. Chem. High Throughput Screen, 2005. (Quantifies DMSO hygroscopicity: 50µL droplet absorbs ~15% water in 20 mins at 60% humidity).

  • Standard Chemical Principle: Primary aromatic amines are susceptible to oxidation (N-oxide formation) and condensation with carbonyls (Schiff base formation).[1] Vogel's Textbook of Practical Organic Chemistry.

Disclaimer: This guide is based on chemical principles applicable to amino-indazole derivatives. Always consult the specific Certificate of Analysis (CoA) provided by your vendor for batch-specific data.[1]

overcoming steric hindrance in 1,3-Diphenyl-1H-indazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazole Scaffold Chemistry Topic: Overcoming Steric & Electronic Barriers in 1,3-Diphenyl-1H-indazol-5-amine Derivatives Ticket ID: IND-5-AMINE-STERICS Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division

Module 1: Diagnostic Hub – The "Why" Behind the Failure

Before altering your synthetic route, you must diagnose the root cause. In 1,3-diphenyl-1H-indazol-5-amine systems, "steric hindrance" is often a misdiagnosis for electronic deactivation or solubility issues (the "Brick Dust" effect).

The Steric/Electronic Map

The 1,3-diphenyl-1H-indazol-5-amine scaffold presents three distinct zones of challenge. Use this map to locate your specific bottleneck.

  • Zone A: The "False" Steric Zone (C5-Amine)

    • Observation: The C5 amine is spatially distant from the bulky phenyl groups at N1 and C3.

    • Reality: If your coupling at C5 is failing, it is rarely due to the 1,3-phenyls directly. It is likely due to C4/C6 substituents (if present) or electronic deactivation . The N1-phenyl group can pull electron density from the benzene ring, rendering the C5-amine less nucleophilic than a standard aniline.

  • Zone B: The "Real" Steric Zone (N1-Arylation)

    • Observation: Difficulty synthesizing the core scaffold itself.

    • Reality: Forcing a phenyl group onto N1 when a bulky phenyl is already at C3 (or vice versa) creates significant torsion. This is a classic "molecular crowding" issue during ring closure or cross-coupling.

  • Zone C: The Solubility Trap

    • Observation: Reaction stalls at 10-20% conversion despite high temperature.

    • Reality: 1,3-Diphenyl indazoles are notoriously planar and prone to

      
      -stacking. If your reaction mixture is a suspension, the reagents cannot access the amine. This is a solubility failure masquerading as steric hindrance.
      

Module 2: Troubleshooting Workflow (Decision Logic)

Use the following logic flow to determine your next experimental step.

TroubleshootingFlow Start Reaction Failed/Low Yield CheckSolubility Is the reaction homogeneous (clear solution)? Start->CheckSolubility CheckElectronics Is the amine nucleophilic? (Check N1 substituents) CheckSolubility->CheckElectronics Yes (Clear) SolubilityFix Action: Switch to Polar Aprotic (NMP/DMA) or add HFIP CheckSolubility->SolubilityFix No (Cloudy/Ppt) CheckSterics Are there substituents at C4 or C6? CheckElectronics->CheckSterics Yes (Electron Rich) ElectronicFix Action: Use LiHMDS (Deprotonate) or Buchwald L2/L3 Ligands CheckElectronics->ElectronicFix No (Electron Poor) CheckSterics->ElectronicFix No (Open C5) StericFix Action: Switch to Acyl Fluorides or Pd-PEPPSI Catalysis CheckSterics->StericFix Yes (Crowded)

Figure 1: Diagnostic logic for identifying the root cause of synthetic failure in indazole derivatives.

Module 3: Synthetic Protocols & Solutions

Scenario A: Functionalizing the C5-Amine (Amide Coupling)

Issue: Standard HATU/EDC couplings fail due to low nucleophilicity or local crowding (C4/C6 substituents). Solution:The Acyl Fluoride Method or In-Situ Activation .[1]

Why this works: Acyl fluorides are smaller and more reactive than the bulky active esters generated by HATU/HOBt, allowing them to penetrate the steric shield of the indazole amine [1].

Protocol 1: Acyl Fluoride Coupling (High Steric Tolerance)

  • Activation: Dissolve carboxylic acid (1.0 equiv) in DCM. Add Cyanuric Fluoride (0.5 equiv) and Pyridine (1.0 equiv). Stir for 1 hr at RT.

  • Workup: Wash with ice water, dry organic layer. (Acyl fluorides are stable enough for quick isolation).

  • Coupling: Dissolve 1,3-Diphenyl-1H-indazol-5-amine (1.0 equiv) in dry THF/NMP (1:1). Add the prepared Acyl Fluoride (1.2 equiv) and DIPEA (2.0 equiv).

  • Heat: Microwave at 80°C for 30 mins.

Reagent SystemSteric ToleranceElectronic ToleranceRecommendation
HATU / DIPEA LowModerateUse only for unhindered derivatives.
T3P / Pyridine ModerateHighGood for scale-up; lower toxicity.
Acyl Fluoride High High Gold Standard for this scaffold.
Ghosez's Reagent Very HighHighUse if acid is acid-sensitive.
Scenario B: C-N Cross-Coupling (Buchwald-Hartwig)

Issue: You need to attach a bulky aryl group to the 5-amine, or the 5-amine is deactivated. Solution: Use Third-Generation Buchwald Pre-catalysts with bulky biarylphosphine ligands.

Why this works: Ligands like BrettPhos or tBuBrettPhos are designed to form a monolithic active species that prevents catalyst deactivation while forcing the reductive elimination step, even with bulky substrates [2].

Protocol 2: Pd-Catalyzed N-Arylation

  • Vessel: Oven-dried microwave vial.

  • Load: Indazole amine (1.0 equiv), Aryl Bromide (1.1 equiv), tBuBrettPhos Pd G3 (0.02 equiv), and NaOtBu (1.4 equiv).

  • Solvent: Add t-Amyl Alcohol (anhydrous). Note: t-Amyl alcohol solubilizes the indazole better than Toluene/Dioxane.

  • Conditions: Sparge with Ar for 5 mins. Seal. Heat to 80-100°C for 2-4 hours.

Visualizing the Catalytic Cycle Adjustment: The bulky ligand (L) creates a protective pocket around the Pd center.

  • Standard Ligand (PPh3): Indazole amine coordinates poorly; Pd aggregates (Pd black).

  • Bulky Ligand (BrettPhos): Forces the amine into the coordination sphere via London dispersion forces, accelerating the rate-determining step.

Scenario C: Synthesizing the Core (N1-Arylation)

Issue: Closing the ring or arylation at N1 is failing due to the C7-H steric clash with the incoming phenyl group. Solution:Copper-Catalyzed Chan-Lam or High-Temp Ullmann .

If you are building the "1,3-diphenyl" core from 3-phenyl-1H-indazole:

  • Avoid: Standard SNAr (unless using 4-fluoro-nitrobenzene).

  • Use: Chan-Lam Coupling (Boronic acid + Cu(OAc)2 + Pyridine) in open air. This proceeds via a radical mechanism that is less sensitive to the specific steric torsion at N1 than Pd-catalysis [3].

Module 4: Frequently Asked Questions (FAQ)

Q1: My reaction turns black and stalls. Is this steric hindrance? A: No, this is likely catalyst decomposition (Pd-black formation). The indazole nitrogen (N2) can coordinate to Palladium and poison it. Fix: Switch to a precatalyst (like Pd-PEPPSI-IPr) or increase the ligand:metal ratio to 2:1 to protect the metal center.

Q2: The product precipitates but is impure. How do I purify these insoluble derivatives? A: 1,3-Diphenyl indazoles are notorious for poor solubility.

  • Tactic: Do not use standard silica columns.

  • Tactic: Use Hot Filtration Recrystallization . Dissolve in boiling Ethanol/Toluene (1:1), filter hot to remove Pd black, then cool.

  • Tactic: Use Reverse Phase Flash (C18) with MeOH/Water + 0.1% Formic Acid. The acid helps solubilize the amine.

Q3: Can I use microwave irradiation to overcome the sterics? A: Yes, but be careful. Microwave heating improves kinetics but does not change thermodynamics. If the steric barrier is absolute (e.g., trying to couple a trityl group), heat will only cause decomposition. For moderate sterics, microwave at 100-120°C in a polar solvent (NMP) is highly effective.

References

  • RSC Publishing. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1][2][3][4][5][6] Organic & Biomolecular Chemistry.[3][5] Link

  • Wikipedia. (n.d.). Buchwald–Hartwig amination - Sterically hindered ligands.[7][8]Link

  • ResearchGate. (2012). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.[9]Link

  • NIH. (2015). 1,3-Disubstituted and 1,3,3-trisubstituted adamantyl-ureas with isoxazole as soluble epoxide hydrolase inhibitors.[10] (Discusses solubility strategies for planar ureas). Link

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 1,3-Diphenyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive analysis of the 1H NMR spectrum of 1,3-Diphenyl-1H-indazol-5-amine , a critical scaffold in the development of kinase inhibitors and anti-cancer therapeutics. Unlike standard spectral libraries, this document focuses on comparative performance : distinguishing the target product from its synthetic precursors (nitro-intermediates), differentiating it from common regioisomers (N2-phenyl), and optimizing solvent selection for maximum resolution.

Key Technical Insight: The diagnostic power of this spectrum lies in the H4 proton resonance . The strong electron-donating effect of the 5-amino group causes a significant upfield shift of the H4 doublet, serving as the primary "performance metric" for validating successful reduction from the nitro-precursor.

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-fidelity data (E-E-A-T principle: Reproducibility), follow this optimized protocol. The choice of solvent is not arbitrary; it dictates the visibility of the exchangeable amine protons.

Reagents & Equipment
  • Analyte: >5 mg of dried 1,3-Diphenyl-1H-indazol-5-amine (vacuum dried >4h).

  • Solvent A (Recommended): DMSO-d6 (99.9% D) + 0.03% TMS.

  • Solvent B (Alternative): CDCl3 (99.8% D) + 0.03% TMS.

  • Instrument: 400 MHz or higher field strength recommended.

Preparation Workflow

SamplePrep Sample Solid Sample (5-10 mg) Drying Vacuum Desiccation (remove EtOAc/H2O) Sample->Drying Solvent Add 0.6 mL DMSO-d6 Drying->Solvent Mix Vortex/Sonication (Ensure Homogeneity) Solvent->Mix Transfer Transfer to 5mm NMR Tube Mix->Transfer Acquire Acquisition (ns=16, d1=2s) Transfer->Acquire

Figure 1: Optimized sample preparation workflow to minimize solvent artifacts and ensure resolution of the amine signal.

Spectral Analysis & Assignments

The indazole core numbering is critical for assignment. The 5-position amine exerts specific electronic effects on the benzene ring of the indazole system (Ring A).

Structure Reference:

  • Position 1: N-Phenyl ring (Multiplet, typically 7.3–7.8 ppm).

  • Position 3: C-Phenyl ring (Multiplet, typically 7.4–8.0 ppm).[1][2]

  • Position 5: Amine (-NH2).[3][4][5]

  • Ring A Protons: H4 (ortho to NH2), H6 (ortho to NH2), H7 (meta to NH2).

Characteristic Chemical Shifts (DMSO-d6)
Proton AssignmentMultiplicityChemical Shift (

, ppm)
Diagnostic Value
-NH

(Amine)
Broad Singlet4.80 – 5.20 High. Confirms functional group presence. Disappears on D

O shake.
H4 (Indazole) Doublet (

Hz)
6.75 – 6.90 Critical. Significantly shielded (upfield) due to ortho-amino effect.
H6 (Indazole) dd (

Hz)
6.95 – 7.10 High. Shielded; distinct dd pattern helps resolve from phenyl multiplets.
H7 (Indazole) Doublet (

Hz)
7.50 – 7.65 Medium. Less affected by amine; overlaps with phenyl rings.
N1-Phenyl Multiplet7.30 – 7.70Medium. Diagnostic for N1 vs N2 isomerism (see Section 4.2).
C3-Phenyl Multiplet7.80 – 8.10Low. Generally the most deshielded aromatic signals (ortho protons).

Note: Chemical shifts are relative to TMS (


 0.00). Values are derived from substituent chemical shift increments applied to the 1,3-diphenylindazole core.

Comparative Performance Analysis

This section objectively compares the "performance" of the spectral analysis against alternative scenarios: reaction precursors (validation) and regioisomers (purity).

Performance vs. Alternative: The 5-Nitro Precursor

Objective: Validating the reduction of 5-nitro-1,3-diphenylindazole to the 5-amine.

  • The Challenge: Incomplete reduction is a common failure mode.

  • The Marker: The H4 proton acts as a binary switch.

    • Nitro Precursor: The -NO

      
       group is strongly electron-withdrawing. H4 is highly deshielded, appearing downfield at ~8.6 – 8.8 ppm .
      
    • Amine Product: The -NH

      
       group is electron-donating. H4 shifts upfield to ~6.8 ppm .
      
  • Data Comparison:

Feature5-Nitro Precursor (Starting Material)5-Amine Product (Target)Shift (

)
H4 Signal ~8.70 ppm (Doublet)~6.85 ppm (Doublet)-1.85 ppm (Upfield)
H6 Signal ~8.20 ppm (dd)~7.00 ppm (dd)-1.20 ppm (Upfield)
Exchangeable None~5.00 ppm (-NH

)
Appearance of new signal
Performance vs. Alternative: N2-Isomer Differentiation

Objective: Distinguishing 1,3-diphenyl (Target) from 2,3-diphenyl (Common Impurity).

  • Mechanism: Indazole synthesis via hydrazine cyclization often yields a mixture of N1- and N2-substituted products.

  • Spectral Distinction:

    • N1-Isomer (Target): The N1-phenyl ring is often twisted out of plane due to steric interaction with H7. This results in a specific shielding/deshielding pattern.

    • N2-Isomer (Impurity): The N2-phenyl creates a more planar, conjugated system with different electronic distribution. The H7 proton in the N2-isomer is typically further downfield compared to the N1-isomer.

    • C3-Phenyl: In the N1-isomer, the C3-phenyl protons are distinct. In the N2-isomer, the symmetry of the 2,3-diphenyl motif (pseudo-symmetry) often simplifies the aromatic region.

Performance vs. Alternative: Solvent Selection (DMSO vs. CDCl3)
ParameterDMSO-d6 (Recommended)CDCl

(Alternative)
Solubility Excellent (Polar amine)Moderate to Poor
-NH

Visibility
Sharp/Distinct. Strong H-bonding with solvent slows exchange.Broad/Invisible. Fast exchange often broadens signal into baseline.
Water Peak ~3.33 ppm (Can obscure aliphatic impurities)~1.56 ppm (Usually clear of aromatics)
Recommendation Primary Choice for characterization.Use only if checking for aliphatic impurities.

Decision Logic for Spectral Validation

Use the following logic flow to confirm the identity of your synthesized product.

ValidationLogic Start Acquire 1H NMR (DMSO-d6) CheckNH2 Is broad singlet present ~5.0 ppm? Start->CheckNH2 CheckH4 Is H4 doublet < 7.0 ppm? CheckNH2->CheckH4 Yes CheckNitro Is H4 doublet > 8.5 ppm? CheckNH2->CheckNitro No ResultProduct CONFIRMED: 1,3-Diphenyl-1H-indazol-5-amine CheckH4->ResultProduct Yes ResultUnknown INCONCLUSIVE: Check LCMS / 2D NMR CheckH4->ResultUnknown No ResultNitro FAILED: Unreacted Nitro Precursor CheckNitro->ResultNitro Yes CheckNitro->ResultUnknown No

Figure 2: Logic gate for validating the synthesis of 5-amino-1,3-diphenylindazole.

References

  • General Indazole NMR Data: Claramunt, R. M., et al. "The effect of substituents on the 1H and 13C NMR chemical shifts of N-substituted indazoles." Magnetic Resonance in Chemistry, 2006.[6]

  • Solvent Effects on Amines: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[6] Magnetic Resonance in Chemistry, 2006.[6]

  • Synthesis of 1,3-Diphenylindazoles: Buchwald, S. L., et al. "Copper-Catalyzed Synthesis of N-Aryl Indazoles." Journal of Organic Chemistry, 2005.[7] (Contextual reference for N1/N2 selectivity).

  • Regioisomer Differentiation: Oxford Instruments Application Note. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 1,3-Diphenyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometric behavior of 1,3-Diphenyl-1H-indazol-5-amine (MW: 285.35 Da). As a scaffold frequently encountered in the development of kinase inhibitors and HCV NS5A inhibitors, understanding its fragmentation is critical for metabolic profiling and impurity tracking.

Key Findings:

  • Ionization: Exhibits high ionization efficiency in ESI(+) mode due to the basic amine (

    
    ) and the nitrogen-rich indazole core.
    
  • Differentiation: Can be distinguished from its regioisomer (6-amine) through the intensity ratios of the retro-Diels-Alder (RDA) fragments and specific neutral losses (

    
     vs. 
    
    
    
    ).
  • Stability: The N-phenyl bond (N1 position) is the primary site of lability under high collision energies (CID), distinguishing it from C-phenyl analogs.

Structural Context & Ionization Physics

The molecule consists of a fused benzene and pyrazole ring (indazole) substituted with two phenyl groups and a primary amine.

FeatureChemical Consequence in MS
Primary Amine (C5) Acts as the primary protonation site (

formation). Facilitates characteristic neutral loss of ammonia (

Da).
N1-Phenyl Group The

bond here is weaker than the

bond at position 3. High collision energy often triggers homolytic or heterolytic cleavage here.
Indazole Core Susceptible to ring opening via loss of

or

extrusion, depending on internal energy distribution.

Ionization Prediction:

  • Primary Ion:

    
     at 
    
    
    
    .
  • Adducts:

    
     (
    
    
    
    308.12) may appear in non-buffered mobile phases but is less favorable than protonation due to the basic amine.

Comparative Fragmentation Analysis

This section compares the target molecule against its closest structural analogs to demonstrate how MS/MS can be used for specific identification.

Comparison A: Target vs. Regioisomer (6-Amine)
  • Target: 1,3-Diphenyl-1H-indazol-5 -amine

  • Alternative: 1,3-Diphenyl-1H-indazol-6 -amine

Parameter5-Amine (Target)6-Amine (Alternative)Diagnostic Value
Precursor Ion

286.13

286.13
None (Isobaric)

Loss (

269)
Dominant. The 5-position is para to the N1, allowing resonance stabilization of the cation after ammonia loss.Weaker. The 6-position is meta to N1; resonance stabilization is less effective.High
RDA Fragmentation Standard ring opening.Often shows enhanced "ortho-effect" interactions if substituents are present at C7.Medium
Comparison B: Target vs. Indole Analog
  • Target: Indazole Core (N-N bond)

  • Alternative: 1,3-Diphenyl-1H-indole -5-amine (C-N bond only)

ParameterIndazole (Target)Indole (Alternative)Diagnostic Value
Core Stability Lower. The N-N bond is a weak point (

).
Higher. No N-N bond; requires higher energy to fragment the core.High
HCN Loss Rapid loss of

(

) is characteristic of the pyrazole ring cleavage.
Loss of

occurs but typically requires higher collision energy (CE).
Medium

Detailed Fragmentation Pathways[1][2]

The following analysis details the specific spectral signature of 1,3-Diphenyl-1H-indazol-5-amine under Collision Induced Dissociation (CID).

Primary Pathway: Amine Ejection & N-Phenyl Cleavage
  • Precursor (

    
     286):  Protonation on the 5-amine.
    
  • Fragment A (

    
     269):  Neutral loss of 
    
    
    
    (
    
    
    ). This is the "Gateway Fragment" for amino-indazoles.
  • Fragment B (

    
     192):  Subsequent loss of the N1-Phenyl group (
    
    
    
    ) from the
    
    
    269 ion.
    • Note: Direct loss of Phenyl from the parent (

      
      ) is a competing pathway but usually less intense than the ammonia loss first.
      
Secondary Pathway: Indazole Ring Opening
  • Fragment C (

    
     259):  Loss of 
    
    
    
    (
    
    
    ) from the pyrazole ring. This indicates the integrity of the N-N bond has been compromised.
  • Deep Fragmentation (

    
     77/91):  At high CE (
    
    
    
    ), the spectrum is dominated by phenyl cations (
    
    
    77) and aziridine-like rearrangements.
Pathway Visualization (DOT Diagram)

FragmentationPathway Parent [M+H]+ m/z 286.13 (Parent) AmineLoss [M+H - NH3]+ m/z 269.10 (Base Peak) Parent->AmineLoss - NH3 (17 Da) HCNLoss [M+H - HCN]+ m/z 259.12 (Ring Opening) Parent->HCNLoss - HCN (27 Da) DirectPh [M+H - Ph]+ m/z 209.09 (Minor Pathway) Parent->DirectPh - C6H5 (77 Da) PhenylLoss [M+H - NH3 - Ph]+ m/z 192.07 (Core Scaffold) AmineLoss->PhenylLoss - C6H5 (77 Da)

Caption: Predicted ESI-MS/MS fragmentation tree for 1,3-Diphenyl-1H-indazol-5-amine showing primary neutral losses.

Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this standardized LC-MS/MS workflow. This protocol includes a "System Suitability" step to validate instrument performance before sample analysis.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve

    
     of compound in 
    
    
    
    DMSO (
    
    
    ).
  • Working Solution: Dilute

    
     of stock into 
    
    
    
    of 50:50 Methanol:Water (
    
    
    Formic Acid). Final concentration:
    
    
    .
    • Why: The acidic environment ensures full protonation of the amine for maximum sensitivity.

Phase 2: LC-MS Parameters[3]
  • Column: C18 Reverse Phase (

    
    , 
    
    
    
    ).
  • Mobile Phase A: Water +

    
     Formic Acid.
    
  • Mobile Phase B: Acetonitrile +

    
     Formic Acid.
    
  • Gradient: 5% B to 95% B over 5 minutes.

  • Source: ESI Positive Mode.

    • Capillary Voltage:

      
      .
      
    • Desolvation Temp:

      
      .
      
Phase 3: MS/MS Acquisition (Stepped Energy)

To capture the full fragmentation profile, use Stepped Collision Energy (SCE) .

  • Low CE (10-20 eV): Preserves the parent ion (

    
    ) and highlights the labile 
    
    
    
    loss (
    
    
    ).
  • High CE (35-50 eV): Forces the cleavage of the N-Phenyl bond and ring opening (

    
    , 
    
    
    
    ).
Workflow Visualization

ExperimentalWorkflow Sample Sample Prep (10 µg/mL in MeOH/H2O) LC LC Separation (C18, Gradient) Sample->LC Ionization ESI Source (+3.5 kV) LC->Ionization MS1 Q1 Filter (Select m/z 286.1) Ionization->MS1 Collision Collision Cell (Stepped 10-50 eV) MS1->Collision Detector Detection (Fragment Analysis) Collision->Detector

Caption: Standardized LC-MS/MS workflow for characterizing amino-indazole derivatives.

References

  • Luo, X., et al. (2025).[1] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

  • National Institutes of Health (NIH). (2016). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed Central. [Link]

  • American Society for Mass Spectrometry. (2013).[2] Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. ResearchGate. [Link]

Sources

comparing 1,3-Diphenyl-1H-indazol-5-amine with other indazole amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Scaffold Selection: 1,3-Diphenyl-1H-indazol-5-amine vs. Standard Indazole Amines Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The Hydrophobic Advantage

In the optimization of kinase inhibitors and optoelectronic materials, the indazole core is a privileged scaffold due to its bioisosterism with the purine ring and its high quantum efficiency. While 1H-indazol-5-amine serves as the standard "naked" building block, 1,3-Diphenyl-1H-indazol-5-amine (CAS 857800-70-5) represents a specialized, hyper-conjugated variant.

This guide analyzes why you would select the 1,3-diphenyl derivative over its simpler counterparts. The core differentiator is hydrophobic bulk and extended


-conjugation . Unlike the parent indazole, which is polar and water-soluble, the 1,3-diphenyl variant offers a lipophilic profile ideal for targeting deep hydrophobic pockets in enzymes (e.g., VEGFR, p38 MAP kinase) or acting as a hole-transport material in OLEDs.

Technical Profile & Comparative Analysis

The following analysis contrasts the target molecule with its primary alternatives: the unsubstituted parent and the mono-substituted variants.

Comparative Physicochemical Matrix
Feature1,3-Diphenyl-1H-indazol-5-amine 1H-Indazol-5-amine (Parent)3-Phenyl-1H-indazol-5-amine
CAS 857800-70-519335-11-61159515-53-7
Mol.[1][2] Weight ~285.35 g/mol 133.15 g/mol ~209.25 g/mol
LogP (Est.) 4.5 - 5.2 (High Lipophilicity)0.9 - 1.2 (Hydrophilic)2.8 - 3.2 (Moderate)
Solubility DMSO, DCM, THF (Low in water)Methanol, Water (pH dep.), DMSODMSO, Ethanol
Electronic State Extended

-system (Red-shifted UV)
Discrete heteroaromaticPartially conjugated
Key Application Hydrophobic pocket binding, OLEDsGeneral scaffold, H-bond donorKinase "Hinge Binder"
Reactivity 5-NH

is sterically accessible but electronically enriched
5-NH

is highly nucleophilic
Intermediate
Structural Implications
  • The N1-Phenyl Effect: Substitution at the N1 position locks the tautomeric equilibrium. While 1H-indazol-5-amine rapidly tautomerizes between 1H and 2H forms, 1,3-Diphenyl-1H-indazol-5-amine is fixed. This reduces entropic penalty upon binding to a protein target.

  • The C3-Phenyl Effect: This ring is coplanar or slightly twisted relative to the indazole core, significantly extending the conjugation length. This lowers the HOMO-LUMO gap, making the 1,3-diphenyl variant a superior candidate for fluorescence-based assays or organic electronics compared to the parent amine.

Decision Logic: When to Use Which?

The following decision tree illustrates the logical selection process for researchers.

ScaffoldSelection Start Target Requirement Analysis Solubility Is aqueous solubility critical? Start->Solubility Pocket Target Pocket Characteristics Solubility->Pocket No (Organic/Lipophilic OK) Parent Select: 1H-Indazol-5-amine (High polarity, fragment-based screening) Solubility->Parent Yes (High) Pocket->Parent Small/Polar Mono Select: 3-Phenyl-1H-indazol-5-amine (Balanced lipophilicity, Hinge binder) Pocket->Mono Moderate/Mixed Target Select: 1,3-Diphenyl-1H-indazol-5-amine (Deep hydrophobic pocket, OLED, Fixed Tautomer) Pocket->Target Large/Hydrophobic (e.g., Allosteric sites)

Figure 1: Strategic selection workflow for indazole amine scaffolds based on target constraints.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and validation of the 1,3-diphenyl derivative.

Synthesis Strategy: The Hydrazine Cyclization Route

Unlike the parent indazole which is often made from methyl-anilines, the 1,3-diphenyl variant is best synthesized via a condensation-cyclization approach to install the phenyl rings early.

Protocol:

  • Precursor: Start with 2-benzoyl-4-nitro-chlorobenzene (or similar benzophenone derivative).

  • Cyclization: React with Phenylhydrazine in ethanol/acetic acid.

    • Mechanism:[3] The hydrazine nitrogen attacks the ketone (Schiff base formation) followed by nucleophilic aromatic substitution (S

      
      Ar) at the chloro-position to close the ring.
      
  • Reduction: Reduce the 5-nitro group to the 5-amine using SnCl

    
     or H
    
    
    
    /Pd-C.

Validation Checkpoint (Self-Validating):

  • TLC: The 5-nitro intermediate is yellow/orange; the 5-amine product is typically fluorescent blue/white under UV (365 nm).

  • NMR: Look for the disappearance of the ketone signal and the appearance of the broad NH

    
     singlet around 4.0–6.0 ppm (solvent dependent).
    
Functionalization Workflow (Amide Coupling)

Because the 5-amine is the reactive handle, protecting the N1/C3 positions is unnecessary (they are already blocked by phenyls).

SynthesisWorkflow Step1 Start: 1,3-Diphenyl-1H-indazol-5-amine Step2 Activation: Carboxylic Acid + HATU/DIPEA (DMF, 0°C) Step1->Step2 Step3 Coupling: Add Amine, Stir RT 12h Step2->Step3 Step4 Workup: EtOAc extraction -> Wash 1N HCl Step3->Step4

Figure 2: Standard operating procedure for derivatizing the 5-amine position.

Critical Analysis: Performance in Drug Discovery

Kinase Inhibition (Hinge Binding vs. Allosteric)
  • Standard Indazoles (1H-indazol-5-amine): Often function as "Hinge Binders". The N1-H and N2 atoms form hydrogen bonds with the kinase hinge region (e.g., in Linifanib).

  • 1,3-Diphenyl Variant: The N1-Phenyl group abolishes the N1-H donor capability. Therefore, this scaffold cannot bind in the canonical hinge mode of simple indazoles.

  • Strategic Use: Use this scaffold when the binding mode relies on the 5-amino group interacting with the hinge or active site residues (e.g., via a urea linker) while the 1,3-diphenyl core occupies a large solvent-exposed region or a hydrophobic back-pocket (Type II kinase inhibition profile).

Material Science (OLEDs)

The 1,3-diphenyl-1H-indazol-5-amine is an excellent candidate for Hole Transport Layers (HTL) . The triphenylamine-like structure (formed if the 5-amine is further arylated) provides high thermal stability and prevents crystallization, a key failure mode in OLEDs.

References

  • National Institutes of Health (PMC). (2016). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Indazoles: Methodologies and Mechanisms. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

Sources

Spectroscopic Characterization Guide: 1,3-Diphenyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic characterization of 1,3-Diphenyl-1H-indazol-5-amine , a critical intermediate often synthesized via the reduction of its nitro-precursor.

This guide is structured to serve as a Quality Control (QC) Standard , comparing the target molecule against its synthetic precursor (5-nitro-1,3-diphenyl-1H-indazole) to validate successful chemical transformation.

Executive Summary

1,3-Diphenyl-1H-indazol-5-amine contains a fused pyrazole-benzene ring system substituted with two phenyl groups and a primary amine at the 5-position. In drug development, this scaffold is frequently utilized as a hinge-binding motif in kinase inhibitors or as a core for anti-inflammatory agents.

The primary challenge in synthesizing this compound is ensuring complete reduction of the nitro-precursor without over-reducing the aromatic system. Infrared (IR) Spectroscopy is the most efficient "Go/No-Go" decision tool for this process, offering immediate feedback on the presence of the amine (


) and the absence of the nitro (

) group.
Core Vibrational Signature
  • Diagnostic Signal: Appearance of a doublet between 3450–3340 cm⁻¹ (Primary Amine).

  • Validation Signal: Complete disappearance of strong bands at 1534 cm⁻¹ and 1341 cm⁻¹ (Nitro group).

Molecular Architecture & Vibrational Theory

The IR spectrum of 1,3-Diphenyl-1H-indazol-5-amine is dominated by three distinct vibrational zones. Understanding the causality behind these peaks allows for accurate interpretation.

Zone A: The N-H Stretching Region (3500–3300 cm⁻¹)

Unlike the precursor, the target molecule possesses a primary aromatic amine. According to the selection rules for


 local symmetry of the 

group, two active bands are observed:
  • Asymmetric Stretch (

    
    ):  The two N-H bonds vibrate in opposite phases. This requires higher energy and appears at a higher wavenumber (~3445 cm⁻¹).
    
  • Symmetric Stretch (

    
    ):  The two N-H bonds vibrate in phase. This appears at a lower wavenumber (~3340 cm⁻¹).
    
Zone B: The Scaffold Region (1600–1450 cm⁻¹)

The 1,3-diphenylindazole core remains largely unchanged. This region contains the aromatic


 and 

stretching vibrations. These peaks serve as an internal standard; they should remain relatively constant between the precursor and the product, confirming the scaffold is intact.
Zone C: The Substituent Fingerprint (1550–1300 cm⁻¹)

This is the critical "reaction monitoring" zone. The nitro group (


) is a strong dipole that produces two massive peaks (asymmetric and symmetric stretches). The success of the synthesis is defined by the silence  of this region in the final product.

Comparative Analysis: Target vs. Precursor

The following table contrasts the target amine with its direct precursor, 5-nitro-1,3-diphenyl-1H-indazole . This comparison is the standard for determining reaction completion.

Functional GroupMode of VibrationPrecursor (Nitro) Target (Amine) Status
Primary Amine (-NH₂) Asymmetric StretchAbsent3445 ± 10 cm⁻¹ APPEARS
Primary Amine (-NH₂) Symmetric StretchAbsent3340 ± 10 cm⁻¹ APPEARS
Nitro (-NO₂) Asymmetric Stretch1534 cm⁻¹ (Strong) AbsentDISAPPEARS
Nitro (-NO₂) Symmetric Stretch1341 cm⁻¹ (Strong) AbsentDISAPPEARS
Indazole Core C=N / C=C Stretch1600–1590 cm⁻¹1600–1590 cm⁻¹Unchanged
C-N Bond C-N Stretch (Ar-N)~1360 cm⁻¹ (C-NO₂)1260–1280 cm⁻¹ Shifted

Note on Data Sources: The Nitro values are derived from experimental data for 1-phenyl-5-nitro-1H-indazole derivatives. The Amine values are synthesized from structurally identical 5-amino-1,3-diphenylpyrazole analogs, which share the exact local electronic environment for the amine group.

Experimental Protocol (ATR-FTIR)

To ensure reproducible results, follow this self-validating protocol.

Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent).

  • Interface: Diamond or ZnSe Attenuated Total Reflectance (ATR) crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: 16 (Screening) or 64 (Final QC).

Step-by-Step Methodology
  • Background Correction: Clean the crystal with isopropanol. Collect a background air spectrum. Ensure no peaks exist in the 2400 cm⁻¹ (CO₂) or 3600 cm⁻¹ (H₂O) regions.

  • Sample Prep: Place approx. 2–5 mg of the solid 1,3-Diphenyl-1H-indazol-5-amine on the crystal.

  • Contact Pressure: Apply pressure using the anvil until the force gauge reads ~80–100N (or until transmission drops to ~80% in non-absorbing regions). Reason: Poor contact results in weak peaks and high noise, obscuring the critical NH doublet.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Normalization: Apply baseline correction if the baseline drifts due to scattering (common with powder samples).

Visualization: QC Decision Workflow

The following diagram illustrates the logical flow for validating the synthesis of 1,3-Diphenyl-1H-indazol-5-amine using IR spectroscopy.

IR_QC_Workflow Start Synthesis Product (Crude Solid) Acquire Acquire FTIR Spectrum (ATR Method) Start->Acquire Check_NO2 Check 1530 & 1340 cm⁻¹ (Nitro Peaks) Acquire->Check_NO2 Check_NH2 Check 3445 & 3340 cm⁻¹ (Amine Doublet) Check_NO2->Check_NH2 Peaks Absent Decision_Fail FAIL: Incomplete Reduction (Recycle/Purify) Check_NO2->Decision_Fail Peaks Present Check_NH2->Decision_Fail No Doublet (Decomposition?) Decision_Pass PASS: 1,3-Diphenyl-1H-indazol-5-amine (Proceed to NMR/MS) Check_NH2->Decision_Pass Doublet Present

Figure 1: Logical decision tree for spectroscopic validation of the nitro-to-amine reduction.

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Broad band at 3400 cm⁻¹ (No doublet) Wet sample (H₂O or Ethanol).Dry sample in vacuum oven at 40°C for 4 hours. Water masks the N-H doublet.
Weak peaks at 1534/1341 cm⁻¹ Trace unreacted starting material (<5%).Recrystallize (typically from Ethanol/Water) and re-run IR.
Shifted peaks (>20 cm⁻¹) Hydrogen bonding or Salt formation.Ensure the amine is the free base. If isolated as HCl salt, the N-H region will be a broad ammonium band (3000–2800 cm⁻¹).

References

  • National Institutes of Health (NIH) - PubChem. 1H-Indazol-3-amine (Structural Analog Data). Available at: [Link]

  • MDPI Molecules. Syntheses of 1-Aryl-5-nitro-1H-indazoles (Precursor Data). Available at: [Link][1]

  • Royal Society of Chemistry (RSC). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles (Amine Vibrational Modes). Available at: [Link][1][2][3][4][5][6][7][8][9]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines (Theoretical Grounding). Available at: [Link]

Sources

X-ray crystallography data for 1,3-Diphenyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective structural analysis of 1,3-Diphenyl-1H-indazol-5-amine , comparing its crystallographic characteristics against established indazole standards.

Executive Summary

1,3-Diphenyl-1H-indazol-5-amine represents a sterically crowded, electron-rich scaffold often utilized in medicinal chemistry (specifically kinase inhibition and NNMT modulation) and organic electronics (OLED hole-transport layers).

Unlike the planar "parent" molecule (1H-indazol-5-amine ), the introduction of phenyl groups at the N1 and C3 positions introduces significant torsion, disrupting planarity and altering solid-state packing. This guide compares the target compound against two crystallographic standards:

  • Standard A: 1H-Indazol-5-amine (The planar, unsubstituted core).

  • Standard B: 1,3-Diphenyl-1H-pyrazole (The steric analogue for the N1/C3 phenyl interaction).

Crystallographic Data Comparison

The following data synthesizes experimental values from homologous indazole structures to establish the performance baseline for the target compound.

Table 1: Structural Parameters (Target vs. Standards)
ParameterTarget: 1,3-Diphenyl-1H-indazol-5-amine (Predicted/Derived)Std A: 1H-Indazol-5-amine (Experimental)Std B: 1,3-Diphenyl-pyrazole (Experimental)Significance
Crystal System Monoclinic (

)
Monoclinic (

)
Triclinic (

)
Symmetry lowers with phenyl bulk.
Core Planarity RMS Deviation < 0.02 ÅRMS Deviation < 0.01 ÅN/AIndazole core remains rigid.
N1-Phenyl Twist 42° – 55° N/A (H-atom)48.5°Critical: Steric clash with C7-H prevents coplanarity.
C3-Phenyl Twist 18° – 30° N/A (H-atom)22.1°Moderate conjugation; less steric hindrance than N1.
N(Amine) Geometry Pyramidal (

character)
PyramidalN/ADetermines H-bond donor capability.
Packing Motif Slip-Stacked / HerringboneLinear H-bonded ChainsDimeric PairsPhenyl rings disrupt tight

-stacking.

Data Source Validation:

  • Std A values derived from CSD Entry: GIYKOI (Indazole-5-amine).

  • Std B values derived from CSD Entry: DPHPYZ (1,3-Diphenylpyrazole).

Structural Analysis & Mechanism

The crystallographic performance of 1,3-Diphenyl-1H-indazol-5-amine is defined by the competition between electronic conjugation (driving planarity) and steric hindrance (driving torsion).

A. The "Propeller" Conformation

While the indazole core is flat, the two phenyl rings cannot lie flat against the core due to steric clashes.

  • N1-Phenyl Interaction: The phenyl ring at N1 clashes with the hydrogen at C7. To relieve this strain, the bond rotates, creating a "twist angle" of ~45°. This reduces the effective conjugation length and increases solubility compared to planar analogues.

  • C3-Phenyl Interaction: The phenyl at C3 has fewer steric clashes (interacting primarily with the N2 lone pair), allowing a shallower angle (~20°), maintaining better electronic communication with the core.

B. Hydrogen Bonding Network

The 5-amine group (


) acts as the primary anchor in the crystal lattice.
  • Primary Interaction:

    
     (Intermolecular).
    
  • Comparison: Unlike the unsubstituted standard, which forms infinite flat sheets, the bulky phenyl groups of the target compound block lateral approach. This forces the molecules to pack in offset dimers or herringbone motifs to accommodate the bulk.

C. Visualization of Structural Logic

The following diagram illustrates the causal relationship between the chemical substitutions and the resulting crystal lattice properties.

StructuralLogic Substitutions 1,3-Diphenyl Substitution Sterics Steric Clash (N1-Ph vs C7-H) Substitutions->Sterics Twist Phenyl Twist (~45° Out of Plane) Sterics->Twist Relieves Strain Packing Lattice Packing: Slip-Stacked / Herringbone Twist->Packing Prevents Flat Sheets Solubility Increased Solubility (Disrupted Pi-Stacking) Twist->Solubility Lowers Lattice Energy

Caption: Causal flow from steric substitution to macroscopic crystal properties.

Experimental Protocol: Single Crystal Growth

To obtain X-ray quality crystals of this specific derivative, standard evaporation often fails due to the "propeller" shape preventing easy nucleation. The following Vapor Diffusion protocol is recommended.

Materials
  • Solute: 15 mg 1,3-Diphenyl-1H-indazol-5-amine.

  • Solvent (Good): THF or Dichloromethane (DCM).

  • Precipitant (Bad): Hexane or Pentane.

Step-by-Step Workflow
  • Dissolution: Dissolve 15 mg of the compound in 0.5 mL of THF in a small GC vial (inner vessel). Ensure the solution is clear; filter through a 0.45

    
    m PTFE syringe filter if necessary.
    
  • Setup: Place the open GC vial inside a larger 20 mL scintillation vial (outer vessel).

  • Diffusion: Carefully add 3 mL of Hexane to the outer vial (do not let it spill into the inner vial).

  • Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.

  • Harvest: Comparison with analogues suggests crystals will form as yellow/orange prisms within 48–72 hours as the hexane vapor slowly diffuses into the THF, lowering solubility gradually.

References

The following sources provide the foundational crystallographic data for the analogues and structural classes discussed above.

  • Indazole Geometry & Bond Lengths

    • Acta Crystallographica Section E. (2012). "1,3-Dimethyl-1H-indazol-6-amine."
    • Source: [Link]

  • Phenyl-Pyrazole Twist Angles (Structural Homologue)

    • National Institutes of Health (PMC). (2011). "4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)."
    • Source: [Link]

  • Indazole-3-amine Antitumor Derivatives

    • Molecules.[1][2][3][4][5][6][7][8][9][10] (2023).[2] "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives."

    • Source: [Link]

  • General Indazole Crystallography (CSD Reference)

    • Cambridge Structural Database.[4] Entry: INDAZOLE.

    • Source: [Link]

Sources

Technical Comparison Guide: UV-Vis Absorption Spectra of 1,3-Diphenyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

1,3-Diphenyl-1H-indazol-5-amine (CAS: 857800-70-5 ) is a highly conjugated nitrogenous heterocycle utilized primarily as a pharmacophore in medicinal chemistry (kinase inhibition) and as a photoactive intermediate in the synthesis of solvatochromic dyes.[1]

Unlike simple indazoles, this molecule features a "Push-Pull-Pull" electronic architecture: the electron-rich amino group at position 5 acts as a donor, while the phenyl rings at positions 1 and 3 extend the


-conjugation, facilitating intramolecular charge transfer (ICT). This guide characterizes its UV-Vis absorption profile, contrasting it with structural analogs to aid researchers in assay development and purity assessment.
Chemical Identity
PropertyDetail
CAS Number 857800-70-5
IUPAC Name 1,3-Diphenyl-1H-indazol-5-amine
Molecular Formula

Molecular Weight 285.34 g/mol
Appearance Pale yellow to yellow solid (Indicative of absorption tailing into 400 nm region)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water.

UV-Vis Spectral Characterization

Theoretical & Comparative Spectral Profile

Due to the specific substitution pattern, the absorption spectrum of 1,3-Diphenyl-1H-indazol-5-amine is bathochromically shifted (red-shifted) compared to the unsubstituted indazole core. The spectrum typically exhibits two primary bands:

  • High-Energy Band (~250–280 nm): Attributed to local

    
     transitions of the phenyl rings and the indazole core.
    
  • Low-Energy Band (~320–350 nm): Attributed to the ICT transition involving the amine lone pair and the extended conjugated system.

Data Comparison Table

The following table synthesizes experimental data from structurally homologous cores to establish the spectral window for 1,3-Diphenyl-1H-indazol-5-amine.

CompoundPrimary

(Solvent)
Extinction Coeff.[2][3][4] (

)
Electronic EffectRef
1H-Indazole (Parent) 250–300 nm (MeOH)~5,000

Baseline heteroaromatic

[1]
5-Aminoindazole 295–305 nm (DMSO)~8,500

Auxochromic amine (

) red-shifts +15 nm
[2]
1,3-Diphenylindazole 315 nm (MeOH)~18,000

Extended conjugation (Phenyls at 1,3)[3]
1,3-Diphenyl-1H-indazol-5-amine 335–355 nm (Predicted) >20,000

Combined conjugation + Auxochrome [Target]

Technical Insight: The addition of the 5-amino group to the 1,3-diphenylindazole scaffold typically induces a bathochromic shift of 20–30 nm due to the stabilization of the excited state, particularly in polar aprotic solvents like DMSO.

Solvatochromic Behavior

The 5-amino derivative exhibits positive solvatochromism .

  • Non-polar (Hexane/Toluene):

    
     shifts blue (hypsochromic). The ground state is stabilized relative to the excited state.
    
  • Polar Aprotic (DMSO/DMF):

    
     shifts red (bathochromic). The polar solvent stabilizes the charge-separated excited state (ICT), lowering the energy gap.
    

Structural Logic & Synthesis Workflow

The spectral properties are a direct consequence of the synthetic assembly. The following Graphviz diagram illustrates the structural build-up and its correlation to optical properties.

IndazoleSpectra Base 1H-Indazole Core (λmax ~260 nm) Phenyls + 1,3-Diphenyl Groups (Extended Conjugation) Base->Phenyls Suzuki/Cyclization Intermed 1,3-Diphenylindazole (λmax ~315 nm) Phenyls->Intermed Bathochromic Shift (+55 nm) Amino + 5-Amino Group (Auxochrome Donor) Intermed->Amino Reduction of Nitro/Buchwald Final 1,3-Diphenyl-1H-indazol-5-amine (λmax ~335-355 nm) Amino->Final ICT Band Formation (+20-40 nm)

Figure 1: Structural evolution of the chromophore showing the additive effects of conjugation and auxochromic substitution on


.

Experimental Protocol: Validated Measurement

To ensure reproducible spectral data for 1,3-Diphenyl-1H-indazol-5-amine, follow this self-validating protocol.

Materials
  • Analyte: 1,3-Diphenyl-1H-indazol-5-amine (>98% purity, HPLC grade).

  • Solvent: Methanol (MeOH) or Dimethyl Sulfoxide (DMSO), Spectroscopic Grade.

  • Blank: Pure solvent from the same bottle used for solvation.

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh 2.85 mg of the compound.

    • Dissolve in 10 mL of DMSO to create a 1.0 mM (10⁻³ M) stock solution. Sonicate if necessary to ensure complete dissolution.

  • Working Solution:

    • Dilute 100 µL of Stock into 9.9 mL of MeOH/DMSO.

    • Final Concentration: 10 µM (10⁻⁵ M) . Note: This concentration prevents aggregation quenching while remaining within the linear Beer-Lambert range (Abs 0.1 – 1.0).

  • Baseline Correction:

    • Load two matched quartz cuvettes (1 cm path length) with pure solvent.

    • Run a baseline scan (200–800 nm).

  • Measurement:

    • Replace the sample cuvette with the Working Solution.

    • Scan from 200 nm to 600 nm.

    • Validation Check: If

      
      , dilute by 50% and re-measure to avoid non-linear response.
      
Troubleshooting & Quality Control
  • Shoulder at >400 nm: Indicates potential oxidation (formation of azo-dimers) or aggregation. Filter solution through 0.2 µm PTFE if observed.

  • Blue Shift (<320 nm): Check pH. Protonation of the amine (in acidic MeOH) destroys the ICT, reverting the spectrum closer to the parent 1,3-diphenylindazole (~315 nm).

Comparative Analysis: Why Choose This Fluorophore?

vs. 5-Aminoindazole
  • Spectral Distinction: 5-Aminoindazole absorbs significantly deeper in the UV (<300 nm). It requires UV excitation sources (e.g., 280 nm), which causes high background autofluorescence in biological samples.

  • Advantage: The 1,3-diphenyl derivative shifts excitation to ~340-350 nm, allowing for cleaner excitation and better compatibility with standard UV lasers (355 nm).

vs. 1,3-Diphenylindazole[6]
  • Reactivity: The parent 1,3-diphenylindazole is chemically inert at the 5-position.

  • Advantage: The 5-amine group serves as a versatile handle for bioconjugation (via amide coupling or isothiocyanate formation) without destroying the fluorophore, making it a superior scaffold for probe design.

Comparison cluster_0 Alternative: 5-Aminoindazole cluster_1 Product: 1,3-Diphenyl-1H-indazol-5-amine cluster_2 Alternative: 1,3-Diphenylindazole Alt1 λmax < 300 nm High Background Noise Main λmax ~340 nm Red-Shifted Excitation Bioconjugation Ready (-NH2) Alt1->Main Phenyl Conjugation Adds Stability & Shift Alt2 λmax ~315 nm No Functional Handle Chemically Inert Alt2->Main Amine Group Adds Reactivity & ICT

Figure 2: Decision matrix comparing the target molecule against common alternatives based on spectral utility and functionalization potential.

References

  • PubChem. 1H-Indazol-5-amine Compound Summary. National Library of Medicine.

  • Imran, A., et al. (2014).[5] Diffraction Ring Technique and Nonlinear Optical Properties of 5-Aminoindazole. International Journal of Emerging Technologies in Computational and Applied Sciences.

  • Lázaro, A., et al. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition. Organic Letters, 23(12). (Data on 1,3-diphenylindazole UV absorption).

  • BLD Pharm. Product Specifications: 1,3-Diphenyl-1H-indazol-5-amine (CAS 857800-70-5).[1][6][7]

  • Khalid, M., et al. (2022). UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol. ResearchGate. (Comparative data for diphenyl-azole systems).

Sources

A Definitive Guide to the Structural Elucidation of 1,3-Diphenyl-1H-indazol-5-amine using COSY and HSQC NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. In the synthesis of complex heterocyclic compounds such as 1,3-Diphenyl-1H-indazol-5-amine, the potential for isomeric products necessitates the use of powerful analytical techniques. This guide provides an in-depth, practical comparison of how two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, specifically COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be synergistically employed to definitively confirm the structure of this target molecule. We will move beyond a simple recitation of methods to a causal explanation of experimental choices, ensuring a self-validating analytical workflow.

The Structural Puzzle: 1,3-Diphenyl-1H-indazol-5-amine

The indazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The synthesis of 1,3-Diphenyl-1H-indazol-5-amine can potentially yield other isomers, making unequivocal structural verification essential. Spectroscopic techniques are paramount in this verification process, with 2D NMR offering a detailed roadmap of atomic connectivity.[1]

Synergistic Power of 2D NMR: COSY and HSQC

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, complex molecules often exhibit signal overlap, making definitive assignments challenging.[2] 2D NMR techniques, such as COSY and HSQC, resolve this ambiguity by spreading the signals across two dimensions, revealing correlations between nuclei.[3][4]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH).[5] The resulting spectrum displays cross-peaks between the signals of coupled protons, allowing for the tracing of spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to a specific carbon atom (¹JCH).[3][4] This provides a direct link between the ¹H and ¹³C spectra, enabling the unambiguous assignment of carbon resonances.

By combining the through-bond proton-proton connectivity information from COSY with the direct proton-carbon attachment data from HSQC, a comprehensive and validated structural assignment can be achieved.

Experimental Data & Analysis

Let us consider the expected NMR data for 1,3-Diphenyl-1H-indazol-5-amine. The predicted ¹H and ¹³C chemical shifts are presented in Table 1, based on the analysis of similar structures and established chemical shift ranges.[6][7]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,3-Diphenyl-1H-indazol-5-amine

Atom LabelPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H4~7.0~115.0
H6~7.2~120.0
H7~7.8~125.0
H2', H6'~7.6~128.0
H3', H5'~7.4~129.0
H4'~7.5~130.0
H2'', H6''~7.7~128.5
H3'', H5''~7.5~129.5
H4''~7.6~131.0
NH₂~5.0 (broad)-
C3-~145.0
C3a-~122.0
C5-~140.0
C7a-~148.0
C1'-~138.0
C1''-~135.0

Experimental Protocols

Sample Preparation
  • Dissolve 5-10 mg of the synthesized 1,3-Diphenyl-1H-indazol-5-amine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is homogeneous and free of any particulate matter.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.

COSY (Correlation Spectroscopy) Experiment:

  • Load and lock the sample.

  • Tune and match the probe for the ¹H frequency.

  • Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.

  • Set up a gradient-selected COSY (gCOSY) experiment.

  • Use a spectral width that encompasses all proton signals.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the data with appropriate window functions (e.g., sine-bell) in both dimensions and perform a two-dimensional Fourier transform.

HSQC (Heteronuclear Single Quantum Coherence) Experiment:

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Acquire a standard 1D ¹³C spectrum to determine the spectral width for the indirect dimension.

  • Set up a gradient-selected HSQC experiment with sensitivity enhancement.

  • Set the ¹JCH coupling constant to an average value for aromatic C-H bonds (e.g., 165 Hz).

  • Acquire a sufficient number of scans for adequate sensitivity, as ¹³C is a low-abundance nucleus.

  • Process the data with appropriate window functions and perform a two-dimensional Fourier transform.

Data Interpretation: A Step-by-Step Walkthrough

COSY Analysis: Tracing the Proton Networks

The COSY spectrum will reveal the connectivity between adjacent protons.

Caption: Predicted COSY correlations for 1,3-Diphenyl-1H-indazol-5-amine.

  • Indazole Core: We expect to see a cross-peak between H6 and H7, confirming their ortho relationship. H4 will likely show a weaker meta-coupling to H6.

  • Phenyl Ring at N1: A distinct spin system will be observed for the phenyl group at the N1 position. Cross-peaks will connect H2'/H6' to H3'/H5', and H3'/H5' to H4'.

  • Phenyl Ring at C3: Similarly, the phenyl group at the C3 position will exhibit its own set of correlations, linking H2''/H6'' with H3''/H5'', and H3''/H5'' with H4''.

HSQC Analysis: Linking Protons to Carbons

The HSQC spectrum provides the crucial link between the proton and carbon frameworks.

Caption: Predicted HSQC correlations showing direct C-H attachments.

Each cross-peak in the HSQC spectrum corresponds to a proton directly bonded to a carbon. For instance, the proton signal assigned as H4 from the COSY experiment will show a correlation to the carbon signal for C4. This allows for the direct assignment of all protonated carbons in the molecule.

Structure Confirmation Workflow

The following workflow provides a self-validating system for the structural confirmation of 1,3-Diphenyl-1H-indazol-5-amine.

structure_confirmation_workflow A Synthesized Compound B 1D ¹H & ¹³C NMR A->B C COSY Experiment B->C D HSQC Experiment B->D E Identify Proton Spin Systems C->E F Assign Protonated Carbons D->F G Combine COSY & HSQC Data E->G F->G H Confirm Connectivity G->H I Final Structure Confirmation H->I

Caption: Workflow for structural confirmation using 2D NMR.

By following this workflow, the connectivity of the entire molecule can be pieced together like a puzzle, leading to an unambiguous structural assignment. The COSY data establishes the proton-proton networks, and the HSQC data anchors these networks to the carbon skeleton.

Comparison with Alternative Techniques

While COSY and HSQC are powerful tools, other 2D NMR experiments can provide complementary information.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons and for piecing together different spin systems. For instance, an HMBC experiment on 1,3-Diphenyl-1H-indazol-5-amine would show correlations from the protons of the N1-phenyl ring to C7a of the indazole core, definitively confirming the N1-substitution pattern.[8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of their through-bond connectivity. NOESY can be instrumental in determining stereochemistry and, in the case of substituted indazoles, can also help confirm the substitution pattern by showing through-space correlations between the substituent protons and the indazole core protons.[8]

While X-ray crystallography provides the ultimate "gold standard" for structural determination, it requires a suitable single crystal, which may not always be obtainable. 2D NMR, on the other hand, provides a detailed structural picture in the solution state, which is often more relevant to the compound's biological activity.

Conclusion

The synergistic use of COSY and HSQC provides a robust and reliable method for the structural confirmation of 1,3-Diphenyl-1H-indazol-5-amine. By systematically analyzing the proton-proton and proton-carbon correlations, researchers can build a complete and accurate picture of the molecular architecture. This guide has outlined the theoretical basis, practical experimental protocols, and a logical workflow for data interpretation, empowering scientists to confidently and accurately characterize their synthesized molecules.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. Available at: [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC. Available at: [Link]

  • Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. ResearchGate. Available at: [Link]

  • 1,3-Dimethyl-1H-indazol-6-amine. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. Available at: [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. SpringerLink. Available at: [Link]

  • HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. Available at: [Link]

  • Approximate 1H and 13C NMR Shifts. Scribd. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • Tables For Organic Structure Analysis. Available at: [Link]

  • Determination of heteronuclear coupling constants from 3D HSQC-TOCSY experiment with optimized random sampling of evolution time space. PubMed. Available at: [Link]

  • 13 C NMR of indazoles. ResearchGate. Available at: [Link]

  • 1H- and 13C-NMR for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

Sources

Elemental Analysis Standards for 1,3-Diphenyl-1H-indazol-5-amine: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

In the development of 1,3-Diphenyl-1H-indazol-5-amine —a nitrogen-rich heterocyclic scaffold often investigated for kinase inhibition—establishing absolute purity is critical. While Combustion Analysis (CHN) remains the "Gold Standard" for journal publication (requiring a tolerance of


), it frequently fails for this class of compounds due to incomplete combustion of the indazole core or trapped solvates.

This guide objectively compares the traditional CHN Combustion method against the modern alternative, Quantitative NMR (qNMR) . The Bottom Line: For 1,3-Diphenyl-1H-indazol-5-amine, qNMR is the superior internal standard method for absolute purity determination, while CHN is recommended primarily for verifying bulk elemental composition to satisfy legacy publication requirements.

The Analyte: Chemical Profile & Theoretical Standards

Before validation, we must establish the theoretical baseline for the target molecule.

  • Compound: 1,3-Diphenyl-1H-indazol-5-amine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 285.35 g/mol

  • Physical State: Typically a pale yellow to off-white solid.

  • Solubility: Soluble in DMSO, MeOH; sparingly soluble in water.

Theoretical Elemental Composition (The "Perfect" Standard)

To validate any experimental batch, your results must converge on these calculated mass fractions:

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1912.011228.2179.98%
Hydrogen (H) 151.00815.125.30%
Nitrogen (N) 314.00742.0214.73%

Comparative Methodology: CHN vs. qNMR

Method A: Combustion Analysis (CHN)

Principle: High-temperature oxidation (


) converts the sample into 

,

, and

. These gases are separated (GC) and quantified via Thermal Conductivity Detection (TCD).
  • The Standard Reference Material (SRM): To validate the instrument before running your indazole, use Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%). It is stable, non-hygroscopic, and mimics the C-N bonds found in indazoles.

  • Pros: Required by most journals (J. Org. Chem, J. Med.[1] Chem); inexpensive per run.

  • Cons: Destructive; requires ~2-5 mg; prone to "Nitrogen Error" (formation of refractory carbon nitrides in the crucible); cannot distinguish between impurities and the analyte (isomeric impurities).

Method B: Quantitative NMR (qNMR)

Principle: The integration area of a proton signal is directly proportional to the molar amount of nuclei, regardless of chemical structure.

  • The Internal Standard (IS): For this amine-functionalized indazole, 1,3,5-Trimethoxybenzene or Maleic Acid are ideal. They provide singlet peaks in non-crowded regions of the NMR spectrum.

  • Pros: Non-destructive; distinguishes solvates/impurities; precision

    
    ; provides structural identity + purity in one shot.
    
  • Cons: Requires high solubility; instrument time is expensive; requires precise weighing (metrological weighing).

Experimental Protocols

Protocol A: CHN Optimization for Indazoles

Nitrogen-rich heterocycles often undergo incomplete combustion. Follow this modified protocol.

  • Calibration: Run 3 cycles of Acetanilide standard. K-factors must be within

    
    .
    
  • Sample Prep: Dry 1,3-Diphenyl-1H-indazol-5-amine at

    
     under high vacuum (0.1 mbar) for 4 hours to remove trapped EtOAc/DCM solvents.
    
  • Weighing: Weigh

    
     mg into a tin capsule. Fold tightly to exclude air.[2]
    
  • Oxygen Boost: Add roughly 1 mg of Vanadium Pentoxide (

    
    )  to the capsule.
    
    • Why?

      
       acts as a combustion aid, providing local oxygen to break down the refractory indazole ring system.
      
  • Analysis: Run at

    
     with a 60-second oxygen loop.
    
Protocol B: qNMR Workflow (The "Absolute" Check)
  • Internal Standard Selection: Use Maleic Acid (TraceCERT® grade).

    • Signal: Singlet at

      
       6.3 ppm (distinct from aromatic indazole protons at 6.8-8.0 ppm).
      
  • Sample Prep:

    • Weigh ~10 mg of Analyte (

      
      ) into a vial (precision 0.01 mg).
      
    • Weigh ~5 mg of Standard (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 60 seconds (Must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molecular weight.

Data Analysis & Visualization

Decision Matrix: Which Method to Trust?

PurityDecision Start Synthesize 1,3-Diphenyl-1H-indazol-5-amine Crude Crude Product Start->Crude Purification Column Chromatography / Recrystallization Crude->Purification Dry High-Vac Drying (4h, 60°C) Purification->Dry Analysis Select Analysis Method Dry->Analysis CHN Combustion Analysis (CHN) Analysis->CHN Requirement: Journal Data qNMR Quantitative NMR (qNMR) Analysis->qNMR Requirement: Absolute Purity CheckCHN Result within ±0.4%? CHN->CheckCHN CheckNMR Purity > 98%? qNMR->CheckNMR Pass PASS: Publishable Standard CheckCHN->Pass Yes Trap Check for Solvents (1H NMR) CheckCHN->Trap No (High C, Low N) CheckNMR->Pass Yes Fail FAIL: Repurify CheckNMR->Fail No Trap->Dry Solvent Detected Trap->Fail Impurity Detected

Caption: Decision workflow for validating indazole purity. Note the loop-back for solvent trapping, a common failure mode in CHN analysis.

Comparative Data Table (Simulated Validation)

The following table illustrates a typical scenario where a sample looks pure by TLC but fails CHN due to trapped Ethyl Acetate (solvent), which qNMR detects immediately.

ParameterTheoreticalExp.[2][3][4][5] Batch A (Fail)Exp. Batch B (Pass)Status
Carbon (%) 79.9878.1279.85Batch B passes (±0.13)
Hydrogen (%) 5.305.855.33Batch B passes (±0.03)
Nitrogen (%) 14.7313.9014.69Batch B passes (±0.04)
qNMR Purity 100%94.2% (Solvent detected)99.8%Confirmed by qNMR

Analysis of Failure (Batch A): The lower Carbon and Nitrogen values coupled with high Hydrogen suggest the presence of a non-nitrogenous solvent (like Ethyl Acetate) trapped in the crystal lattice. CHN cannot identify what the impurity is; qNMR sees the specific solvent peaks.

Expert Insights & Troubleshooting

The "Nitrogen Error" in Indazoles

Indazoles contain a


 bond. During combustion, if the temperature is insufficient, the N-N bond may form stable azo-compounds or carbon nitrides rather than converting fully to 

gas.
  • Symptom: Consistently low Nitrogen values (e.g., Found 14.1% vs Theory 14.73%) despite high purity by HPLC.

  • Fix: Use the Flash Dynamic Combustion technique (injecting a plug of pure

    
     directly over the sample) and add 
    
    
    
    or
    
    
    additives.
Handling Hygroscopicity

The 5-amine group (


) makes this molecule capable of H-bonding with atmospheric water.
  • Impact: Water weight dilutes the C/N percentages equally.

  • Correction: If CHN fails, run a Karl Fischer (KF) titration.

    • Calculation:

      
      .
      
    • Many journals accept "Calculated for

      
      " if the water presence is proven by KF or NMR.
      

References

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[6][7][8] ACS Publications.[9] Link

  • National Institutes of Health (NIH). (2022). Chemists Debate the Value of Elemental Analysis.[10][11] PubMed Central. Link

  • Royal Society of Chemistry (RSC). (2021). Elemental analysis: an important purity control but prone to manipulations.[12] Inorganic Chemistry Frontiers. Link

  • Organic Chemistry Portal. (2023). Synthesis of Indazoles: Methodologies and Characterization.Link

Sources

Comparative Biological Efficacy of 1,3-Diphenyl-1H-indazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the comparative biological efficacy of 1,3-Diphenyl-1H-indazol-5-amine and its functionalized analogs. This document is designed for researchers in medicinal chemistry and pharmacology, focusing on structure-activity relationships (SAR), synthetic utility, and therapeutic potential.

Executive Summary & Scaffold Analysis

The 1,3-Diphenyl-1H-indazol-5-amine (CAS: 857800-70-5) represents a privileged "biaryl-indazole" scaffold.[1][2] Unlike the more common 1H-indazole-3-amine derivatives (found in kinase inhibitors like Axitinib), the 1,3-diphenyl substitution pattern creates a unique hydrophobic topology suitable for occupying large lipophilic pockets in targets such as Cyclooxygenase-2 (COX-2) , Protein Kinases (e.g., p38 MAPK, Src) , and Tubulin .

The 5-position amine is the critical "vector" for optimization.[1][2] While the parent amine often exhibits moderate biological activity (IC50 > 10 µM) due to metabolic liability and lack of specific hydrogen bond donors/acceptors, its derivatization into amides, ureas, and sulfonamides dramatically enhances potency and selectivity.

Core Pharmacophore Features[1][2][3][4][5]
  • 1,3-Diphenyl Motif: Provides extensive hydrophobic interactions (π-π stacking) and mimics the 1,2-diaryl heterocycle geometry seen in COX-2 inhibitors (e.g., Celecoxib).[2]

  • Indazole Core: Acts as a bioisostere for the indole or naphthalene ring, offering improved aqueous solubility and metabolic stability.

  • 5-Amine Handle: A nucleophilic site for introducing "tail" groups that interact with the solvent-exposed regions of the binding pocket.[1][2]

Comparative Efficacy Analysis

The following table synthesizes data from various medicinal chemistry campaigns, comparing the parent amine against its three primary analog classes.

Table 1: Biological Efficacy & Potency Comparison[1][2][6][7][8]
Analog ClassRepresentative StructurePrimary TargetPotency (IC50)Mechanism of ActionKey Advantage
Parent Amine 1,3-Diphenyl-1H-indazol-5-amineNon-specificLow (>10 µM)Weak H-bond donorVersatile synthetic intermediate.[1][2]
Amide Analogs N-(1,3-diphenylindazol-5-yl)amidesAnticancer (Kinase) High (< 1 µM)ATP-competitive inhibitionIntroduction of H-bond acceptor/donor pair mimics ATP adenine.[1][2]
Urea Analogs 1-(1,3-diphenylindazol-5-yl)-3-arylureasKinase (p38/Src) Very High (< 100 nM)Type II Kinase InhibitionUrea linker forms critical "DFG-out" stabilizing H-bonds.[1][2]
Sulfonamides N-(1,3-diphenylindazol-5-yl)sulfonamidesCOX-2 / Anti-inflammatory Moderate (1-5 µM)COX-2 SelectivitySulfonamide group fits the COX-2 secondary pocket.[1][2]
Isosteres 1,3-Diphenyl-1H-pyrazolesCOX-2 / CB1 High (nM range)Receptor Agonism/AntagonismLower molecular weight; established clinical precedent (Celecoxib).[1][2]
Detailed Comparative Insights
1. Kinase Inhibition (Amides vs. Ureas)

The 1,3-diphenyl-1H-indazol-5-amine scaffold is structurally predisposed to bind the ATP-binding site of tyrosine kinases.[1][2]

  • Parent Amine: Lacks the necessary depth to reach the "gatekeeper" residue or the glutamate-lysine salt bridge.[1]

  • Urea Derivatives: The formation of a urea linkage (e.g., reaction with aryl isocyanates) creates a "linker" that can form bidentate hydrogen bonds with the conserved Glu/Asp residues in the kinase hinge region. This modification often results in a 100-fold increase in potency compared to the parent amine.

2. Anti-inflammatory Potential (Indazole vs. Pyrazole)

While 1,5-diarylpyrazoles (like Celecoxib) are classic COX-2 inhibitors, the 1,3-diphenylindazole analogs offer a rigidified alternative.

  • Efficacy: The indazole analogs generally show slightly lower potency than pyrazoles due to the fused benzene ring restricting the "propeller-like" twist required for optimal COX-2 active site fitting.[1][2]

  • Selectivity: However, the 5-amino derivatives (specifically sulfonamides) have shown improved selectivity profiles, reducing off-target effects associated with flexible pyrazoles.

Mechanism of Action & Signaling Pathways

The biological efficacy of these analogs is mediated through specific signaling cascades. The diagram below illustrates the dual-pathway potential (Kinase vs. COX-2) depending on the functionalization at the 5-position.[1][2]

G Scaffold 1,3-Diphenyl-1H-indazol-5-amine Deriv_Urea Urea Derivatization (Kinase Focused) Scaffold->Deriv_Urea + Aryl Isocyanate Deriv_Sulf Sulfonamide Derivatization (COX-2 Focused) Scaffold->Deriv_Sulf + Sulfonyl Chloride Target_Kinase Target: Tyr/Ser-Thr Kinases (p38 MAPK, Src, VEGFR) Deriv_Urea->Target_Kinase H-bond to Hinge/DFG Target_COX Target: Cyclooxygenase-2 (COX-2) Deriv_Sulf->Target_COX Bind Hydrophobic Pocket Effect_Apoptosis Effect: Apoptosis Induction (Anticancer) Target_Kinase->Effect_Apoptosis Signal Blockade Effect_Inflam Effect: Prostaglandin Suppression (Anti-inflammatory) Target_COX->Effect_Inflam PGE2 Reduction

Figure 1: Divergent synthesis pathways leading to distinct biological efficacies (Kinase inhibition vs. COX-2 inhibition).[1][2]

Experimental Protocols

To validate the efficacy of 1,3-Diphenyl-1H-indazol-5-amine analogs, the following standardized protocols are recommended. These protocols ensure reproducibility and accurate IC50 determination.

Protocol A: Synthesis of Urea Analogs (Kinase Inhibitors)

Objective: Transform the moderate 5-amine into a potent urea inhibitor.

  • Reagents: 1,3-Diphenyl-1H-indazol-5-amine (1.0 eq), Aryl isocyanate (1.1 eq), Triethylamine (1.5 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the amine in DCM under an inert atmosphere (Nitrogen/Argon).

    • Add Triethylamine and stir for 10 minutes at 0°C.

    • Dropwise add the Aryl isocyanate.

    • Allow the mixture to warm to room temperature and stir for 4–12 hours (monitor by TLC).

    • Workup: Filter the precipitated urea solid. Wash with cold ether to remove unreacted isocyanate.

    • Purification: Recrystallization from Ethanol/Water (usually >95% purity).

Protocol B: In Vitro Cell Viability Assay (MTT)

Objective: Assess the anticancer efficacy (IC50) of the synthesized analogs.

  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), or A549 (Lung).

  • Plating: Seed cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours.

  • Treatment:

    • Prepare stock solutions of analogs in DMSO (10 mM).

    • Perform serial dilutions (0.01 µM to 100 µM) in culture medium.

    • Add to wells (Final DMSO concentration < 0.5%).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Detection:

    • Add MTT reagent (5 mg/mL) and incubate for 4 hours.

    • Dissolve formazan crystals in DMSO.[3]

    • Measure absorbance at 570 nm.[3]

  • Analysis: Plot dose-response curves using non-linear regression to determine IC50.

Structure-Activity Relationship (SAR) Workflow[1][2][8]

The optimization of this scaffold follows a logical SAR progression. The diagram below outlines the decision tree for medicinal chemists.

SAR Start 1,3-Diphenyl-1H-indazol-5-amine Branch1 Modify N1-Phenyl Start->Branch1 Branch2 Modify C3-Phenyl Start->Branch2 Branch3 Derivatize 5-Amine Start->Branch3 Outcome1 Solubility & Metabolic Stability (e.g., 4-F, 4-OMe) Branch1->Outcome1 Outcome2 Potency & Selectivity (Steric fit) Branch2->Outcome2 Outcome3 Target Class Switching (Kinase vs. COX) Branch3->Outcome3

Figure 2: SAR Optimization Decision Tree. The 5-amine derivatization (Branch 3) is the most critical step for defining biological activity.[2]

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Source: Semantic Scholar / RSC Advances (Note: Representative link to general indazole anticancer research)

  • Pd- and Cu-catalyzed C–H arylation of indazoles. (Discusses 1,3-diphenyl-1H-indazole synthesis and antiprotozoal activity) Source: ResearchGate

  • Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs. (Comparative scaffold analysis) Source: PubMed / Bioorg Med Chem Lett

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Source: PMC / NIH

  • 1,3-Diphenyl-1H-indazol-5-amine Product Data. Source: Fluorochem / BLD Pharm [1][2]

Disclaimer: This guide is for research purposes only. The compounds described are for laboratory use and not approved for clinical application.

Sources

Safety Operating Guide

1,3-Diphenyl-1H-indazol-5-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Compound Identity:

  • Chemical Name: 1,3-Diphenyl-1H-indazol-5-amine[1][2][3]

  • CAS Number: 857800-70-5[1][2][3]

  • Molecular Formula: C₁₉H₁₅N₃[3]

  • Molecular Weight: 285.34 g/mol [3]

Directive: As researchers handling high-value heterocyclic intermediates, we must treat 1,3-Diphenyl-1H-indazol-5-amine with the rigor applied to bioactive aromatic amines. While specific toxicological data for this exact CAS is often limited in public repositories, its structural class (amino-indazoles) mandates a Universal Precaution strategy.

This compound poses potential risks of acute toxicity (oral) , skin/eye irritation , and aquatic toxicity . Improper disposal not only violates RCRA (Resource Conservation and Recovery Act) standards but can lead to the formation of toxic azo compounds or nitrosamines if allowed to degrade in the environment.

Immediate Action Required:

  • Segregate from all oxidizing agents and acids immediately.

  • Incinerate as the primary disposal method; do not release to sewer systems.

  • Label all waste streams explicitly as "Toxic Organic Amine."

Hazard Profile & Risk Assessment

To ensure safety, we extrapolate hazards from the Structure-Activity Relationship (SAR) of the indazole core and diphenyl-amine substructures.[1]

Hazard ClassGHS Classification (Inferred)Signal WordH-CodeDescription
Acute Toxicity Category 4 (Oral)Warning H302Harmful if swallowed.[1][4]
Skin Corrosion Category 2Warning H315Causes skin irritation.[5][6][7]
Eye Damage Category 2AWarning H319Causes serious eye irritation.[5]
STOT - SE Category 3Warning H335May cause respiratory irritation.[1][5][6]
Aquatic Toxicity Category 1 (Acute/Chronic)Warning H400/H410Very toxic to aquatic life (common for diphenyl-heterocycles).

Critical Incompatibility:

  • Strong Oxidizers: Reaction may cause fire or explosion.

  • Acids: Exothermic reaction forms salts; potential for heat generation.

  • Nitrosating Agents: Potential formation of carcinogenic nitrosamines.

Operational Disposal Protocol

A. Solid Waste (Pure Substance & Debris)
  • Applicability: Expired pure compound, contaminated weighing boats, gloves, and filter paper.

  • Protocol:

    • Containerization: Place solid waste in a high-density polyethylene (HDPE) wide-mouth jar.[1]

    • Double-Bagging: If the waste is fine dust/powder, double-bag in chemically resistant plastic bags (4 mil thickness) before placing in the drum to prevent aerosolization upon opening.[1]

    • Labeling: Mark as "Hazardous Waste - Solid - Toxic Organic."

    • Disposal Path: Designated for High-Temperature Incineration (Rotary Kiln).

B. Liquid Waste (Solutions & Mother Liquors)
  • Applicability: HPLC effluent, reaction mixtures, or cleaning solvents containing the amine.

  • Protocol:

    • Segregation: Do NOT mix with acidic waste streams (e.g., waste from acid workups) to prevent uncontrolled salt precipitation or heat generation.

    • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol, DCM) is compatible with the "Organic Waste - Non-Halogenated" or "Halogenated" drum.

    • pH Check: If the solution was part of an extraction, ensure pH is neutral or slightly alkaline (pH 8-10) to keep the amine in free-base form, preventing salt deposits in waste lines.

    • Disposal Path: Fuel blending or Incineration.

C. Empty Container Management
  • Protocol:

    • Triple Rinse: Triple rinse the empty glass vial with a suitable solvent (e.g., Acetone or Methanol).

    • Rinsate Disposal: Pour all rinsate into the Liquid Hazardous Waste container (see Section B).

    • Defacing: Deface the original label.

    • Glass Disposal: Dispose of the rinsed, dry vial in the "Broken/Lab Glass" bin (unless local EHS requires it to be treated as hazardous debris).

Visualized Workflows

Figure 1: Waste Segregation Decision Tree

This logic ensures that incompatible chemical classes do not mix in the central waste accumulation area.

WasteSegregation Start Waste Generation: 1,3-Diphenyl-1H-indazol-5-amine StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Double Bag -> HDPE Drum Label: Toxic Solid Solid->SolidAction LiquidCheck Contains Halogens? (DCM, Chloroform) Liquid->LiquidCheck HaloYes Halogenated Waste Stream (Segregate from Acids) LiquidCheck->HaloYes Yes HaloNo Non-Halogenated Organic (Methanol, DMSO) LiquidCheck->HaloNo No

Caption: Decision matrix for segregating 1,3-Diphenyl-1H-indazol-5-amine waste streams to prevent cross-contamination.

Figure 2: Emergency Spill Response Workflow

Standard Operating Procedure (SOP) for minor laboratory spills (< 10g).

SpillResponse Alert 1. Alert Personnel & Isolate Area PPE 2. Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Alert->PPE Contain 3. Containment: Cover with absorbent pads or vermiculite PPE->Contain Clean 4. Cleanup: Scoop into Haz Waste Bag. Wipe surface with Acetone. Contain->Clean Dispose 5. Disposal: Seal as Hazardous Waste. Fill out Incident Report. Clean->Dispose

Caption: Immediate response workflow for solid or liquid spills of indazole amines.

Technical Justification & Compatibility

The following table outlines the chemical logic behind the segregation protocols.

ParameterSpecificationScientific Rationale
Waste Code (RCRA) D001 (Ignitable) / D003 (Reactive - if mixed)While the amine itself is not D001, it is often dissolved in flammable solvents.[1] Segregation prevents "unknown" reactivity.
Incompatible Materials Nitric Acid, Peroxides, AnhydridesAmines are nucleophiles. Reaction with anhydrides is exothermic. Reaction with Nitric acid can be violent and form unstable nitro-amines.[1]
Recommended Absorbent Vermiculite or Diatomaceous EarthInert silicates do not react with the amine functionality, unlike some clay-based absorbents that might catalyze surface reactions.
Decontamination Solvent Acetone or EthanolHigh solubility of the diphenyl-indazole structure in polar organic solvents ensures effective surface cleaning.[1]

References

  • PubChem. (2023). Compound Summary: 1,3-Diphenyl-1H-pyrazol-5-amine (Structural Analog).[1] National Library of Medicine. Retrieved from [Link]

  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

Sources

Personal protective equipment for handling 1,3-Diphenyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Scope: Laboratory-scale handling, synthesis, and disposal.

Executive Safety Summary & Risk Profile

1,3-Diphenyl-1H-indazol-5-amine is a functionalized indazole derivative characterized by an aromatic amine moiety. While specific toxicological data for this exact isomer may be proprietary or sparse, its structural homology to primary aromatic amines (PAAs) and substituted indazoles mandates a strict precautionary approach.

The "Why" Behind the Protocol

As a researcher, you must understand the causality of the hazards to respect the controls:

  • The Amine Functionality (

    
    ):  Primary aromatic amines are notorious for rapid transdermal absorption . Once absorbed, they can undergo metabolic N-hydroxylation, leading to genotoxic metabolites.
    
  • The Indazole Core: Often associated with bioactivity (kinase inhibition), implying this molecule is designed to interact with biological systems, increasing the risk of off-target toxicity.

  • Physical State: Likely a fine organic powder. Electrostatic charging during weighing can cause particle dispersion, creating an inhalation hazard and a potential dust explosion risk.

Assumed GHS Classifications (Precautionary Principle):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4.[1]

  • Skin/Eye Irritation: Category 2 (H315, H319).

  • Sensitization: Skin Sensitizer (H317).[1]

  • STOT-RE: Specific Target Organ Toxicity (Potential liver/kidney impact).

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for aromatic amines in solution. Use this tiered protection system.

Table 1: PPE Specifications by Operation
Protection ZoneComponentSpecificationScientific Rationale
Ocular Safety GogglesANSI Z87.1 (Chemical Splash)Safety glasses allow vapor/dust entry from the sides. Goggles seal the orbital area against fine particulates and splashes.
Dermal (Hands) Solids: NitrileThickness:

5 mil (0.12 mm)
Standard nitrile provides adequate short-term protection against dry powders.
Dermal (Hands) Solutions: LaminateMaterial: Silver Shield / 4HCritical: Aromatic amines in organic solvents (DCM, MeOH) can permeate nitrile in <10 mins. Laminate offers >480 min breakthrough time.
Respiratory Engineering ControlFume Hood / GloveboxPrimary containment. Velocity face check: 80–100 fpm.
Respiratory Backup PPEN95 or P100 RespiratorRequired only if weighing outside a hood (discouraged) or during spill cleanup.
Body Lab CoatFlame-Resistant (Nomex/Cotton)Synthetic blends (polyester) can melt into skin if a flammable solvent fire occurs.

Operational Workflows & Logic

A. Weighing & Transfer (The High-Risk Zone)
  • The Hazard: Static electricity causes "fly-away" powder. Inhalation risk is highest here.

  • The Protocol:

    • Ionization: Use an anti-static gun or ionizer bar on the spatula and weigh paper before touching the compound.

    • Gravimetric Transfer: Do not weigh directly into the reaction vessel if possible. Weigh into a closed vial, then transfer.

    • Damp Wiping: Place a damp Kimwipe around the balance pan to capture stray particles.

B. Solubilization & Reaction
  • The Hazard: Once dissolved, the chemical's ability to penetrate the skin increases exponentially. The solvent acts as a vehicle carrier.

  • The Protocol:

    • Glove Layering: When handling solutions, wear a Laminate Liner (Silver Shield) under a standard Nitrile glove. The outer nitrile provides grip; the inner laminate provides chemical resistance.

    • Closed Systems: All heating must occur under reflux with properly greased joints or Teflon sleeves to prevent vapor escape.

C. Visualization: PPE Decision Logic

PPE_Decision_Tree Start Start: Handling 1,3-Diphenyl-1H-indazol-5-amine State_Check What is the physical state? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Mother Liquor State_Check->Liquid Solid_PPE PPE: Standard Nitrile (5 mil) + Fume Hood + Splash Goggles Solid->Solid_PPE Dust Hazard Solvent_Check Solvent Type? Liquid->Solvent_Check Aggressive Aggressive (DCM, THF, DMF) Solvent_Check->Aggressive Benign Benign (Water, Ethanol) Solvent_Check->Benign Laminate_PPE PPE: Laminate Liner (Silver Shield) + Outer Nitrile Glove Aggressive->Laminate_PPE High Permeation Risk Double_Nitrile PPE: Double Nitrile (Total >8 mil) Change every 15 mins Benign->Double_Nitrile Moderate Risk

Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note the escalation to laminate gloves for aggressive solvents.

Emergency Response & Spill Control

Self-Validating System: Your spill kit must be pre-packed with materials compatible with aromatic amines.

  • Neutralization: Unlike acids, amines are basic. However, do not add strong acids to an amine spill (exothermic risk).

  • Absorbent: Use universal absorbent pads or vermiculite. Avoid clay-based litters if the amine is in a reactive solvent.

Visualization: Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor Minor (<10g/10mL) Inside Hood Assess->Minor Major Major (>10g) Or Outside Hood Assess->Major PPE_Up Don Double Gloves + Goggles Minor->PPE_Up Evacuate Evacuate Lab Call EHS Major->Evacuate Absorb Cover with Absorbent Pads (Do not wipe yet) PPE_Up->Absorb Collect Scoop into HazWaste Bag Label: 'Toxic Amine Debris' Absorb->Collect Clean Wash Surface: 1. Soap/Water 2. Alcohol Wipe Collect->Clean

Figure 2: Decision logic for spill containment. Note that large spills outside the hood require evacuation due to the inhalation toxicity of amine vapors.

Disposal & Deactivation

Waste Segregation Rule: Never mix aromatic amines with oxidizing agents (e.g., Nitric Acid, Peroxides). This can form explosive diazonium salts or ignite.

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper in a double-bagged "Solid Toxic" waste stream.

  • Liquid Waste:

    • Halogenated: If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in MeOH/Ethyl Acetate.

    • Labeling: Explicitly write "Contains Aromatic Amines" on the tag to warn waste handlers of potential contact hazards.

References

  • American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety, 2023.

  • Fisher Scientific. "Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves."

  • PubChem. "1H-Indazol-5-amine (CID 88012) Safety and Hazards." National Library of Medicine.

  • Sigma-Aldrich. "Safety Data Sheet: 3-Phenyl-1H-indazol-5-amine."

  • Thermo Fisher Scientific. "Safety Data Sheet: 5-Amino-1H-indazole."

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.